SPH5030
Description
Properties
CAS No. |
2364326-23-6 |
|---|---|
Molecular Formula |
C31H31FN8O3 |
Molecular Weight |
582.6 g/mol |
IUPAC Name |
(Z)-N-[7-ethoxy-4-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)anilino]quinazolin-6-yl]-2-fluoro-3-[(2R)-1-methylpyrrolidin-2-yl]prop-2-enamide |
InChI |
InChI=1S/C31H31FN8O3/c1-4-42-28-16-25-23(15-26(28)38-31(41)24(32)13-21-6-5-10-39(21)3)30(35-17-33-25)37-20-7-8-27(19(2)12-20)43-22-9-11-40-29(14-22)34-18-36-40/h7-9,11-18,21H,4-6,10H2,1-3H3,(H,38,41)(H,33,35,37)/b24-13-/t21-/m1/s1 |
InChI Key |
HTAMCULFUCGZAM-FKYOTISTSA-N |
Isomeric SMILES |
CCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)OC4=CC5=NC=NN5C=C4)C)NC(=O)/C(=C/[C@H]6CCCN6C)/F |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)OC4=CC5=NC=NN5C=C4)C)NC(=O)C(=CC6CCCN6C)F |
Origin of Product |
United States |
Foundational & Exploratory
SPH5030: A Selective, Potent, and Irreversible HER2 Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The human epidermal growth factor receptor 2 (HER2), a member of the ErbB family of receptor tyrosine kinases, is a critical driver in the pathogenesis of several cancers, most notably a subset of breast and gastric cancers.[1] Overexpression or amplification of the ERBB2 gene leads to constitutive activation of downstream signaling pathways, promoting cell proliferation, survival, and metastasis.[1] While HER2-targeted therapies have revolutionized the treatment landscape for these malignancies, acquired resistance and off-target toxicities of existing agents remain significant clinical challenges.[2] SPH5030 is an orally bioavailable, irreversible tyrosine kinase inhibitor (TKI) designed to selectively and potently target both wild-type and mutant forms of HER2, offering a promising next-generation therapeutic strategy.[2][3]
Mechanism of Action: this compound is a novel TKI developed through a molecular hybridization strategy, incorporating structural features of both tucatinib and pyrotinib.[4] This design confers the advantages of high target selectivity and irreversible inhibition.[4] this compound covalently binds to the ATP-binding pocket of the HER2 kinase domain, leading to a sustained and irreversible blockade of its catalytic activity.[2][3] This, in turn, inhibits HER2-mediated downstream signaling pathways, primarily the PI3K/AKT/mTOR and RAS/MAPK pathways, ultimately resulting in the suppression of tumor cell growth and proliferation.[1][2]
Preclinical Data
In Vitro Potency and Selectivity
This compound has demonstrated potent inhibitory activity against wild-type HER2 and various HER2 mutants.[2] Notably, it exhibits significantly higher selectivity for HER2 over the epidermal growth factor receptor (EGFR), which is a common off-target of other HER2 TKIs and is associated with toxicities such as skin rash and diarrhea.[2] The inhibitory activity of this compound has been evaluated in both enzymatic and cell-based assays.
| Target/Cell Line | IC50 (nM) | Assay Type |
| HER2 (WT) | 3.51 | Enzymatic |
| EGFR (WT) | 8.13 | Enzymatic |
| NCI-N87 (HER2+) | 1.09 | Cell Proliferation |
| BT-474 (HER2+) | 2.01 | Cell Proliferation |
| SK-BR-3 (HER2+) | 20.09 | Cell Proliferation |
| BaF3 (HER2 mutant) | 6.3 | Cell Proliferation |
| Table 1: In Vitro Inhibitory Activity of this compound.[2] |
In Vivo Efficacy in Xenograft Models
The anti-tumor efficacy of this compound has been demonstrated in preclinical xenograft models of HER2-positive cancer. In mice bearing tumors derived from HER2-overexpressing cell lines, oral administration of this compound resulted in significant, dose-dependent tumor growth inhibition.[2] Furthermore, this compound has shown potent activity in xenograft models harboring HER2 mutations, including the A775_G776insYVMA mutation, where it outperformed other HER2 inhibitors like neratinib and pyrotinib.[2]
Pharmacokinetics
Preclinical pharmacokinetic studies in mice and rats have shown that this compound possesses favorable drug-like properties, including good oral bioavailability.[2]
| Species | Administration | Bioavailability (F%) |
| Mouse | Oral | 87.66% |
| Rat | Oral | 71.35% |
| Table 2: Oral Bioavailability of this compound in Preclinical Models.[2] |
Clinical Development
This compound is currently being evaluated in clinical trials for the treatment of patients with HER2-positive advanced solid tumors. A Phase 1a, open-label, dose-escalation study (NCT05245058) was conducted to assess the safety, pharmacokinetics, and preliminary efficacy of this compound.[4]
Phase 1a Study (NCT05245058) Overview
-
Design: 3+3 dose-escalation with six dose levels (50, 100, 200, 300, 400, 600 mg) administered orally once daily.[4]
-
Patient Population: Patients with HER2-positive advanced solid tumors, predominantly breast cancer and colorectal cancer, who were heavily pretreated.[4]
-
Safety: this compound was generally well-tolerated. The most common treatment-related adverse events (TRAEs) were diarrhea, increased creatinine, hypokalemia, and fatigue. A dose-limiting toxicity (DLT) of Grade 3 diarrhea was observed in one patient at the 600 mg dose.[4]
-
Pharmacokinetics: Plasma exposure of this compound increased proportionally with the dose, with absorption reaching a plateau between 400 and 600 mg.[4]
-
Efficacy: Promising preliminary anti-tumor activity was observed. Of the 28 evaluable patients, 21.4% achieved a partial response (PR), and the disease control rate (DCR) was 78.6%.[4]
| Dose Level (mg) | Objective Response Rate (ORR) |
| All evaluable patients | 21.4% |
| 600 | 50.0% |
| Table 3: Preliminary Efficacy of this compound in a Phase 1a Study.[4] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (Illustrative Protocol)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against HER2 and other kinases.
-
Materials: Recombinant human HER2 and EGFR kinase enzymes, ATP, appropriate peptide substrate, this compound, kinase assay buffer, and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the kinase enzyme, the peptide substrate, and the diluted this compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour).
-
Stop the reaction and measure the kinase activity using a luminescence-based detection reagent that quantifies the amount of ADP produced.
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Proliferation Assay (Illustrative Protocol)
-
Objective: To assess the effect of this compound on the proliferation of HER2-positive cancer cell lines.
-
Materials: HER2-positive cancer cell lines (e.g., NCI-N87, BT-474, SK-BR-3), complete cell culture medium, this compound, and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of this compound for 72 hours.
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the luminescence, which is proportional to the number of viable cells.
-
Calculate the percentage of cell growth inhibition relative to vehicle-treated control cells and determine the IC50 value by non-linear regression analysis.
-
In Vivo Xenograft Tumor Model (Illustrative Protocol)
-
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
-
Materials: Immunocompromised mice (e.g., nude or NSG mice), HER2-positive cancer cell line (e.g., NCI-N87), Matrigel, this compound, and a suitable vehicle for oral administration.
-
Procedure:
-
Subcutaneously implant a mixture of cancer cells and Matrigel into the flank of each mouse.
-
Monitor tumor growth until the tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into vehicle control and this compound treatment groups.
-
Administer this compound orally once daily at predetermined dose levels.
-
Measure tumor volume with calipers at regular intervals (e.g., twice weekly).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Visualizations
Caption: Simplified HER2 signaling pathway leading to cell proliferation and survival.
Caption: Mechanism of irreversible inhibition of HER2 by this compound.
Caption: General experimental workflow for the evaluation of a HER2 inhibitor.
References
The Role of SPH5030 in HER2-Mutant Cancers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Human Epidermal Growth Factor Receptor 2 (HER2) is a well-established oncogenic driver in a significant portion of breast, gastric, and other solid tumors. While therapies targeting HER2 amplification have revolutionized patient outcomes, the emergence of HER2 mutations presents a clinical challenge, often leading to therapeutic resistance. SPH5030 is a novel, potent, and irreversible tyrosine kinase inhibitor (TKI) specifically designed to target both HER2-amplified and HER2-mutant cancers. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical efficacy against various HER2 mutants, detailed experimental protocols for its evaluation, and a summary of early clinical findings.
Introduction: The Challenge of HER2-Mutant Cancers
The HER2 signaling pathway, upon activation, promotes cell proliferation, survival, and differentiation through downstream cascades, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[1][2] Overexpression of the HER2 protein, typically due to gene amplification, leads to ligand-independent receptor dimerization and constitutive activation of these pathways, driving tumorigenesis.[3]
While monoclonal antibodies and early-generation TKIs have been effective in HER2-amplified cancers, acquired resistance is common. A key mechanism of resistance is the development of activating mutations within the HER2 kinase domain, particularly exon 20 insertion mutations.[4][5] These mutations can confer resistance to existing therapies, necessitating the development of novel inhibitors with activity against these altered forms of the HER2 protein.
This compound is a next-generation irreversible TKI developed to address this unmet need. It is designed to covalently bind to the HER2 kinase domain, providing sustained inhibition of both wild-type and mutant HER2.[2]
Mechanism of Action of this compound
This compound is an irreversible pan-ErbB inhibitor that covalently binds to a conserved cysteine residue (Cys805) in the ATP-binding pocket of the HER2 kinase domain.[5] This covalent modification leads to sustained, irreversible inhibition of HER2 kinase activity, effectively blocking downstream signaling pathways.
The irreversible nature of this compound offers a potential advantage over reversible inhibitors, as it can overcome ATP competition and maintain target inhibition even after the drug has been cleared from circulation. This is particularly relevant for overcoming resistance mediated by HER2 mutations that may alter ATP binding affinity.
Preclinical Efficacy of this compound
The preclinical activity of this compound has been evaluated in a series of in vitro and in vivo studies, demonstrating its potent and selective inhibition of HER2.
In Vitro Kinase Inhibition
This compound has demonstrated potent inhibitory activity against wild-type HER2 (HER2WT) and Epidermal Growth Factor Receptor (EGFRWT).[6]
| Kinase Target | This compound IC50 (nM) |
| HER2WT | 3.51 |
| EGFRWT | 8.13 |
| Table 1: In Vitro Kinase Inhibitory Activity of this compound.[6] |
Cell Proliferation Inhibition
The anti-proliferative activity of this compound was assessed in various HER2-overexpressing cancer cell lines.
| Cell Line | HER2 Status | This compound IC50 (nM) |
| NCI-N87 | Amplified | 1.09 |
| BT-474 | Amplified | 2.01 |
| SK-BR-3 | Amplified | 20.09 |
| BaF3 | Transfected | 6.3 |
| Table 2: Anti-proliferative Activity of this compound in HER2-Overexpressing Cell Lines.[6] |
This compound has also shown excellent activity against four common types of HER2 mutants, with high selectivity compared to neratinib and pyrotinib.[1][7]
In Vivo Antitumor Efficacy
In xenograft models, this compound demonstrated significant, dose-dependent antitumor efficacy. Notably, in a HER2 mutation A775_G776insYVMA xenograft mouse model, the potency of this compound was much higher than that of neratinib and pyrotinib.[2][7] Oral administration of this compound at doses ranging from 5-40 mg/kg once daily for 13 or 21 days resulted in significant tumor growth inhibition without notable toxicity.[6]
Experimental Protocols
This section provides an overview of the key experimental methodologies for evaluating the efficacy of this compound.
In Vitro HER2 Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the HER2 kinase.
Materials:
-
Recombinant human HER2 kinase domain
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[8]
-
ATP (concentration near the Km for HER2)
-
Tyrosine kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
This compound and control compounds
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
-
Plate reader capable of luminescence detection
Protocol:
-
Prepare serial dilutions of this compound and control compounds in kinase buffer.
-
Add 1 µL of each compound dilution to the wells of a 384-well plate.
-
Add 2 µL of HER2 enzyme solution to each well.
-
Add 2 µL of a mixture of ATP and substrate to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values from the dose-response curves.
Cell Proliferation Assay
This assay determines the effect of this compound on the growth of HER2-dependent cancer cells.
Materials:
-
HER2-overexpressing or HER2-mutant cancer cell lines (e.g., NCI-N87, BT-474, SK-BR-3)
-
Complete cell culture medium
-
This compound and control compounds
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega; or MTT reagent)
-
Plate reader capable of luminescence or absorbance detection
Protocol:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or control compounds.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Measure luminescence or absorbance using a plate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.
In Vivo Xenograft Model
This model assesses the antitumor activity of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NOD-SCID)
-
HER2-mutant cancer cells (e.g., Ba/F3 cells expressing a specific HER2 mutation)
-
Matrigel or other appropriate vehicle for cell injection
-
This compound and vehicle control
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject a suspension of HER2-mutant cancer cells (e.g., 5 x 106 cells in Matrigel) into the flank of each mouse.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm3).
-
Randomize mice into treatment and control groups.
-
Administer this compound (e.g., by oral gavage) or vehicle control daily.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for target engagement).
Clinical Development of this compound
This compound is currently being evaluated in clinical trials for patients with HER2-positive advanced solid tumors.
Phase Ia Dose-Escalation Study (NCT05245058)
A Phase Ia, open-label, multi-center study was conducted to evaluate the safety, pharmacokinetics, and preliminary activity of this compound in patients with HER2-positive advanced solid tumors.
Key Findings:
-
Patient Population: Heavily pretreated patients with a median of 4 prior lines of therapy.
-
Dosing: this compound was administered orally once daily at doses ranging from 50 to 600 mg.
-
Safety: The most common treatment-related adverse events were diarrhea, increased creatinine, hypokalemia, fatigue, and increased liver enzymes.
-
Efficacy: In evaluable patients, the objective response rate (ORR) was 21.4%, and the disease control rate (DCR) was 78.6%.
| Dose Level | Number of Patients | Objective Response Rate (ORR) |
| All Doses | 28 | 21.4% |
| 600 mg | 6 | 50.0% |
| Table 3: Preliminary Efficacy from Phase Ia Study of this compound. |
Ongoing and Future Clinical Trials
A Phase 2 clinical study (NCT06434597) is currently recruiting patients with HER2-positive or HER2-mutated biliary tract or colorectal cancer to further evaluate the efficacy and safety of this compound at a dose of 600 mg once daily.[9][10]
Conclusion
This compound is a promising novel irreversible TKI with potent activity against both HER2-amplified and HER2-mutant cancers. Its preclinical profile demonstrates significant antitumor efficacy and selectivity. Early clinical data suggest a manageable safety profile and encouraging signs of clinical activity in a heavily pretreated patient population. Ongoing clinical trials will further elucidate the role of this compound in the treatment of HER2-driven malignancies, particularly those with HER2 mutations that are resistant to current therapies. The data presented in this guide provide a strong rationale for the continued development of this compound as a valuable therapeutic option for patients with HER2-mutant cancers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Cell viability assays | Abcam [abcam.com]
- 4. Targeting HER2 Exon 20 Insertion–Mutant Lung Adenocarcinoma with a Novel Tyrosine Kinase Inhibitor Mobocertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Response heterogeneity of EGFR and HER2 exon 20 insertions to covalent EGFR and HER2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. Discovery of this compound, a Selective, Potent, and Irreversible Tyrosine Kinase Inhibitor for HER2-Amplified and HER2-Mutant Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. Establishment of a Patient-derived Xenograft for Development of Personalized HER2-targeting Therapy in Gastric Cancer | Anticancer Research [ar.iiarjournals.org]
- 10. A Clinical Study of this compound Tablets in the Treatment of Her2-positive/Mutated Biliary Tract OR Colorectal Cancer Patients. | Clinical Research Trial Listing [centerwatch.com]
An In-depth Technical Guide to the Irreversible Binding of SPH5030 to HER2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of SPH5030, a selective and irreversible inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2). This document collates available preclinical data, outlines relevant experimental methodologies, and visualizes the key pathways and processes involved in the interaction between this compound and its target.
Executive Summary
This compound is a novel, orally active tyrosine kinase inhibitor (TKI) designed to selectively and irreversibly bind to HER2.[1] Developed as a potential treatment for HER2-amplified and HER2-mutant cancers, this compound has demonstrated potent anti-tumor activity in preclinical models.[2][3] Its mechanism of action is centered on the formation of a covalent bond with the HER2 protein, leading to sustained inhibition of its downstream signaling pathways. This guide will delve into the quantitative measures of its efficacy, the experimental procedures used to characterize its binding, and the biological context of its therapeutic action.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in preclinical studies.
Table 1: In Vitro Kinase and Cell Proliferation Inhibition by this compound
| Parameter | Target/Cell Line | IC50 (nM) | Reference |
| Kinase Inhibition | |||
| HER2 (WT) | 3.51 | [1] | |
| EGFR (WT) | 8.13 | [1] | |
| Cell Proliferation Inhibition (72h) | |||
| NCI-N87 (HER2 overexpression) | 1.09 | [1] | |
| BT-474 (HER2 overexpression) | 2.01 | [1] | |
| SK-BR-3 (HER2 overexpression) | 20.09 | [1] | |
| BaF3 | 6.3 | [1] |
Table 2: Pharmacokinetic Profile of this compound
| Species | Administration Route | Dose (mg/kg) | Bioavailability (F%) | Reference |
| Mouse | Intravenous (i.v.) | 3 | - | [1] |
| Oral (p.o.) | 10 | 87.66 | [1] | |
| Rat | Intravenous (i.v.) | - | - | [1] |
| Oral (p.o.) | 6 | 71.35 | [1] |
Experimental Protocols
While the precise, detailed experimental protocols for this compound are proprietary to the primary research publication, which was not accessible in its full text, this section outlines the generalized methodologies for the key experiments typically used to characterize a novel irreversible HER2 inhibitor.
Kinase Inhibition Assay
Objective: To determine the concentration of this compound required to inhibit the enzymatic activity of HER2 and other kinases by 50% (IC50).
General Methodology:
-
Reagents and Materials: Recombinant human HER2 and EGFR kinase domains, ATP, a suitable peptide substrate, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
A solution of the recombinant kinase is prepared in a kinase buffer.
-
Serial dilutions of this compound are added to the kinase solution and pre-incubated to allow for binding.
-
The kinase reaction is initiated by the addition of the peptide substrate and ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of product (e.g., phosphorylated substrate or ADP) is quantified using a suitable detection method, such as luminescence or fluorescence.
-
-
Data Analysis: The percentage of kinase activity is plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell Proliferation Assay
Objective: To assess the anti-proliferative effects of this compound on various cancer cell lines.
General Methodology:
-
Cell Lines and Culture: HER2-overexpressing cancer cell lines (e.g., NCI-N87, BT-474, SK-BR-3) and control cell lines are cultured in appropriate media.
-
Procedure:
-
Cells are seeded into 96-well plates and allowed to adhere overnight.
-
The cells are then treated with serial dilutions of this compound for a specified duration (e.g., 72 hours).[1]
-
A reagent to assess cell viability, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8), is added to the wells.
-
After an incubation period, the absorbance or fluorescence is measured using a microplate reader.
-
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 values are determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Confirmation of Irreversible Binding (Mass Spectrometry)
Objective: To confirm the covalent binding of this compound to the HER2 protein.
General Methodology:
-
Incubation: Recombinant HER2 protein is incubated with this compound at a concentration sufficient to achieve significant binding. A control sample with the protein and vehicle (e.g., DMSO) is also prepared.
-
Sample Preparation: The protein-inhibitor complex is separated from the unbound inhibitor, typically through methods like gel electrophoresis (SDS-PAGE) or size-exclusion chromatography.
-
Digestion: The protein band of interest is excised from the gel and subjected to in-gel digestion with a protease, such as trypsin, to generate smaller peptide fragments.
-
Mass Spectrometry Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The mass spectra are analyzed to identify peptides that have been modified by the covalent adduction of this compound. The mass shift corresponding to the molecular weight of the bound inhibitor on a specific peptide confirms the covalent binding and can help identify the amino acid residue involved in the interaction.
Visualizations
The following diagrams illustrate the key concepts related to the mechanism of action of this compound.
Caption: HER2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow to confirm irreversible binding of this compound.
References
SPH5030: A Technical Guide to its Effects on HER2 Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
SPH5030 is a potent, selective, and irreversible small-molecule tyrosine kinase inhibitor (TKI) targeting the human epidermal growth factor receptor 2 (HER2).[1] Overexpression of HER2 is a key driver in several cancers, leading to uncontrolled cell proliferation and survival through the activation of downstream signaling pathways. This technical guide provides an in-depth overview of the mechanism of action of this compound, with a focus on its effects on the critical PI3K/AKT and MAPK/ERK signaling cascades. This document summarizes key quantitative data, provides detailed experimental methodologies for assessing the compound's activity, and includes visualizations of the relevant biological pathways and experimental workflows.
Introduction to this compound
This compound is a novel, orally active HER2 inhibitor designed for the treatment of HER2-amplified and HER2-mutant cancers.[2] It functions as an irreversible TKI, which covalently binds to the kinase domain of HER2, leading to sustained inhibition of its activity.[1] Preclinical studies have demonstrated its high selectivity for HER2 over other kinases, such as EGFR, which may translate to a more favorable safety profile compared to less selective dual EGFR/HER2 inhibitors.[3] Clinical trial investigations are underway to evaluate the safety and efficacy of this compound in patients with HER2-positive advanced solid tumors (NCT05245058).
Quantitative Analysis of this compound Activity
The potency of this compound has been quantified through various in vitro assays, including enzymatic assays and cell-based proliferation assays.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Cell Line | Assay Type | IC50 (nM) | Reference |
| HER2 (WT) | Enzymatic Assay | 3.51 | [1] |
| EGFR (WT) | Enzymatic Assay | 8.13 | [1] |
| NCI-N87 (HER2+) | Cell Proliferation | 1.09 | [1] |
| BT-474 (HER2+) | Cell Proliferation | 2.01 | [1] |
| SK-BR-3 (HER2+) | Cell Proliferation | 20.09 | [1] |
Effect on Downstream Signaling Pathways
As a HER2 inhibitor, this compound is anticipated to suppress the downstream signaling pathways that are constitutively activated in HER2-overexpressing cancer cells. The two primary pathways are the PI3K/AKT/mTOR and the RAS/RAF/MEK/ERK (MAPK) pathways. While specific quantitative data from western blot analyses for this compound's effect on p-AKT and p-ERK are not yet publicly available, the expected mechanism of action involves the reduction of phosphorylation of these key downstream effectors.
The PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a critical signaling cascade that promotes cell growth, survival, and proliferation. Upon HER2 activation, PI3K is recruited to the plasma membrane, where it phosphorylates PIP2 to PIP3. This leads to the activation of AKT, which in turn phosphorylates a variety of downstream targets, including mTOR, to promote cell survival and growth. Inhibition of HER2 by this compound is expected to block this cascade, leading to a decrease in phosphorylated AKT (p-AKT) and subsequent downstream effectors.
The MAPK/ERK Pathway
The MAPK/ERK pathway is another crucial signaling route activated by HER2 that regulates cell proliferation, differentiation, and survival. HER2 activation leads to the activation of the RAS-RAF-MEK-ERK signaling cascade. The terminal kinase, ERK, phosphorylates numerous cytoplasmic and nuclear substrates to drive cell cycle progression. This compound-mediated HER2 inhibition is expected to result in the dephosphorylation and inactivation of ERK (p-ERK).
HER2 Downstream Signaling Pathways and this compound Inhibition.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to assess the effect of this compound on HER2 downstream signaling pathways.
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 of this compound in HER2-positive cancer cell lines such as NCI-N87 and BT-474.
Materials:
-
HER2-positive cancer cell lines (e.g., NCI-N87, BT-474)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
MTT Assay Workflow for IC50 Determination.
Western Blot Analysis for Downstream Signaling
This protocol is to assess the phosphorylation status of key proteins in the PI3K/AKT and MAPK/ERK pathways.
Materials:
-
HER2-positive cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (p-HER2, HER2, p-AKT, AKT, p-ERK, ERK, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 2, 6, 24 hours).
-
Lyse the cells and quantify protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add ECL detection reagent.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometry analysis to quantify the relative protein expression levels.
Western Blot Workflow for Signaling Analysis.
Conclusion
This compound is a promising selective and irreversible HER2 inhibitor with potent anti-proliferative activity in HER2-overexpressing cancer cells. Its mechanism of action is centered on the inhibition of HER2 tyrosine kinase activity, which is expected to lead to the suppression of the downstream PI3K/AKT and MAPK/ERK signaling pathways. Further preclinical and clinical studies are necessary to fully elucidate the quantitative effects on these pathways and to confirm the therapeutic potential of this compound in the treatment of HER2-positive cancers. The experimental protocols provided herein offer a framework for the continued investigation of this compound and other HER2-targeted therapies.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
SPH5030 is an orally bioavailable, irreversible tyrosine kinase inhibitor (TKI) that selectively targets human epidermal growth factor receptor 2 (HER2).[1] Dysregulation of the HER2 signaling pathway is a key driver in the pathogenesis of several cancers, most notably breast and gastric cancers. This compound has been developed to offer a potent and selective therapeutic option, demonstrating promising preclinical and early clinical activity. This document provides a comprehensive overview of the foundational early-stage research and discoveries related to this compound.
Mechanism of Action
This compound functions as an irreversible inhibitor of the HER2 receptor tyrosine kinase.[1] By selectively binding to HER2, this compound blocks the downstream signaling cascades that promote cell proliferation, survival, and differentiation.[1][2] This targeted inhibition is designed to induce cell death specifically in tumor cells that overexpress HER2.[1]
HER2 Signaling Pathway and this compound Inhibition
The HER2 signaling pathway is a complex network that, upon activation, triggers downstream cascades including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, ultimately leading to cell proliferation and survival. This compound's irreversible binding to the HER2 kinase domain effectively halts this signaling cascade.
Preclinical Pharmacology
In Vitro Potency
This compound has demonstrated potent inhibitory activity against both wild-type HER2 and various HER2-mutant cancer cell lines.
| Target/Cell Line | IC50 (nM) |
| HER2 (Wild-Type) | 3.51 |
| EGFR (Wild-Type) | 8.13 |
| NCI-N87 | 1.09 |
| BT-474 | 2.01 |
| SK-BR-3 | 20.09 |
| BaF3 | 6.3 |
Data sourced from:[2]
Animal Pharmacokinetics
Pharmacokinetic studies in animal models have shown that this compound possesses favorable oral bioavailability.
| Species | Administration | Bioavailability (F%) | Elimination Half-life (t1/2) |
| Mouse | 10 mg/kg p.o. vs 3 mg/kg i.v. | 87.66% | Not Reported |
| Rat | 6 mg/kg p.o. vs 3 mg/kg i.v. | 71.35% | 4.61 - 9.14 h |
| Monkey | Not Reported | 18.1 - 38.0% | 4.61 - 9.14 h |
In Vivo Efficacy
In preclinical xenograft models, this compound demonstrated dose-dependent inhibition of tumor growth. Oral administration of this compound at doses ranging from 5 to 40 mg/kg once daily for 13 or 21 days resulted in significant anti-tumor efficacy.[2] These studies also indicated that this compound was well-tolerated, with no significant loss of body weight or mortality observed in the treated mice.[2]
Early-Stage Clinical Research
A Phase 1a open-label, dose-escalation study (NCT05245058) was conducted to evaluate the safety, pharmacokinetics, and preliminary efficacy of this compound in patients with HER2-positive advanced solid tumors.[4]
Patient Demographics and Dosing
A total of 30 patients were enrolled, with the majority having breast cancer (93.3%).[4] The study employed a 3+3 dose-escalation design with doses ranging from 50 mg to 600 mg administered orally once daily.[4]
Clinical Activity
| Metric | Result |
| Objective Response Rate (ORR) | 21.4% |
| Disease Control Rate (DCR) | 78.6% |
| Clinical Benefit Rate (CBR) | 35.7% |
| ORR in 600 mg cohort | 50.0% |
Data sourced from:[4]
Safety and Tolerability
This compound was generally well-tolerated.[4] Treatment-related adverse events (TRAEs) occurred in 93.3% of patients, with the most common being diarrhea (66.7%), increased creatinine (30.0%), hypokalemia (23.3%), fatigue (23.3%), increased AST (20.0%), and increased bilirubin (20.0%).[4] Grade 3 or higher TRAEs were reported in 26.7% of patients.[4] A dose-limiting toxicity of Grade 3 diarrhea was observed in one of six patients in the 600 mg cohort.[4]
Experimental Protocols
In Vitro Cell Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various cancer cell lines.
Methodology (General Protocol):
-
Cell Culture: Cancer cell lines (e.g., NCI-N87, BT-474, SK-BR-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: this compound is serially diluted to a range of concentrations and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.
-
Data Analysis: The absorbance or luminescence is measured using a plate reader. The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology (General Protocol):
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human cancer cells (e.g., NCI-N87) are subcutaneously injected into the flank of the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into vehicle control and this compound treatment groups. This compound is administered orally at various doses.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Data Analysis: Tumor growth inhibition is calculated, and statistical analysis is performed to determine the significance of the treatment effect.
Conclusion
Early-stage research on this compound has established its profile as a potent and selective irreversible HER2 inhibitor with a favorable pharmacokinetic profile and significant anti-tumor activity in both in vitro and in vivo models. The preliminary results from the Phase 1a clinical trial are encouraging, demonstrating a manageable safety profile and promising signs of clinical efficacy in heavily pretreated patients with HER2-positive advanced solid tumors. Further clinical development is warranted to fully elucidate the therapeutic potential of this compound.
References
Preclinical Pharmacokinetic Profile of SPH5030: An In-Depth Technical Guide
Introduction: SPH5030 is a novel, selective, and irreversible tyrosine kinase inhibitor targeting Human Epidermal Growth Factor Receptor 2 (HER2).[1][2][3] Developed to improve upon existing therapies, this compound has demonstrated potent activity against HER2-amplified and mutant cancers in preclinical models.[3] This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of this compound, detailing its absorption, distribution, metabolism, and excretion (ADME) properties in key preclinical species. The data presented herein are crucial for understanding the compound's disposition and for guiding its clinical development.
In Vivo Pharmacokinetics
The pharmacokinetic profile of this compound was evaluated in Sprague Dawley rats and Cynomolgus monkeys following both intravenous (IV) and oral (PO) administration. The compound exhibited low clearance and a wide tissue distribution.[4]
Pharmacokinetic Parameters in Rats
Following intravenous administration, this compound showed a low plasma clearance of 5.83 L/min/kg and a volume of distribution of 1.66 L/kg.[4] After oral dosing, the compound reached maximum plasma concentration (Cmax) between 2 and 4.5 hours.[4] The oral bioavailability in rats was determined to be in the range of 56.4% to 64.3%.[4]
| Parameter | Intravenous | Oral (8 mg/kg) |
| Cmax (ng/mL) | - | Data not specified |
| Tmax (h) | - | 2 - 4.5[4] |
| AUC (ng·h/mL) | Data not specified | Data not specified |
| t1/2 (h) | 4.61 - 9.14[4] | 4.61 - 9.14[4] |
| CL (L/min/kg) | 5.83[4] | - |
| Vd (L/kg) | 1.66[4] | - |
| F (%) | - | 56.4 - 64.3[4] |
Pharmacokinetic Parameters in Cynomolgus Monkeys
In Cynomolgus monkeys, this compound also demonstrated low clearance (6.95 L/min/kg) and a larger volume of distribution (2.67 L/kg) compared to rats after intravenous administration.[4] The oral bioavailability in monkeys was between 18.1% and 38.0%.[4]
| Parameter | Intravenous | Oral |
| Cmax (ng/mL) | - | Data not specified |
| Tmax (h) | - | 2 - 4.5[4] |
| AUC (ng·h/mL) | Data not specified | Data not specified |
| t1/2 (h) | 4.61 - 9.14[4] | 4.61 - 9.14[4] |
| CL (L/min/kg) | 6.95[4] | - |
| Vd (L/kg) | 2.67[4] | - |
| F (%) | - | 18.1 - 38.0[4] |
Distribution
Tissue distribution studies in rats after an oral dose of 8 mg/kg revealed that this compound is widely distributed, with most tissues showing higher exposure than plasma.[5]
Metabolism and Excretion
In vitro studies indicated that this compound exhibits stable metabolism. The primary enzymes responsible for its metabolism are Cytochrome P450 3A4/5 (CYP3A4/5) and CYP2C8.[1][2] Importantly, this compound showed no or weak inhibitory potential on major CYP450 enzymes.[1][2]
Excretion studies in rats demonstrated that the primary route of elimination is through feces.[1][2] this compound was identified as the major circulating entity in both rats and monkeys, and no significant gender differences in plasma exposure were observed.[4]
Transporter Interaction
In vitro assays using Caco-2 cells were conducted to evaluate the potential for this compound to be a substrate of efflux transporters. The results indicated that this compound is a minor substrate of both P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[1] Co-administration with P-gp or BCRP inhibitors decreased the efflux ratio, confirming this interaction.[1] this compound itself was found to be a weak inhibitor of these efflux transporters.[1]
Experimental Protocols
In Vivo Pharmacokinetic Studies
-
Animal Models: Sprague Dawley rats and Cynomolgus monkeys were used for the pharmacokinetic evaluations.[1]
-
Administration: For intravenous studies, this compound was administered as a single bolus dose. For oral studies, the compound was administered via oral gavage.
-
Sample Collection: Serial blood samples were collected at predetermined time points post-dosing. Plasma was separated by centrifugation.
-
Bioanalysis: Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis of the plasma concentration-time data.
Tissue Distribution Study
-
Animal Model: Sprague Dawley rats were used.[5]
-
Administration: A single oral dose of 8 mg/kg of this compound was administered.[5]
-
Sample Collection: At various time points, animals were euthanized, and various tissues were collected.
-
Analysis: The concentration of this compound in tissue homogenates was quantified to determine the extent of distribution.
In Vitro Metabolism
-
Systems: Human liver microsomes and recombinant human CYP enzymes were used.
-
Incubation: this compound was incubated with the metabolic systems in the presence of necessary cofactors (e.g., NADPH).
-
Metabolite Identification: The reaction mixtures were analyzed by LC-MS/MS to identify the metabolites formed.
-
CYP Inhibition Assay: The potential of this compound to inhibit specific CYP450 isoenzymes was assessed by co-incubating it with probe substrates for each enzyme. The formation of the probe substrate's metabolite was measured.[5]
Visualizations
Caption: Experimental workflow for preclinical pharmacokinetic evaluation of this compound.
Caption: this compound mechanism of action via inhibition of the HER2 signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound, a Selective, Potent, and Irreversible Tyrosine Kinase Inhibitor for HER2-Amplified and HER2-Mutant Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for SPH5030 in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing SPH5030, a potent and irreversible inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2) and Epidermal Growth Factor Receptor (EGFR), in in vitro cell culture experiments.[1][2][3] The protocols outlined below are designed to facilitate the investigation of this compound's biological activity, including its effects on cell viability, apoptosis, and downstream signaling pathways.
Mechanism of Action and Target Profile
This compound is an orally bioavailable, irreversible tyrosine kinase inhibitor that selectively targets HER2 and EGFR.[1][2][4] By binding to these receptors, this compound effectively blocks their signaling activity, leading to the inhibition of downstream pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival.[2][5][6] This inhibition can ultimately induce cell death in cancer cells that overexpress HER2.[1]
Signaling Pathway of this compound Inhibition:
Caption: this compound inhibits HER2 and EGFR signaling pathways.
Quantitative Data Summary
The following tables summarize the reported in vitro inhibitory activities of this compound.
Table 1: Kinase Inhibitory Activity of this compound
| Target | IC₅₀ (nM) |
| HER2 (wild-type) | 3.51[2][3][4] |
| EGFR (wild-type) | 8.13[2][3][4] |
Table 2: Anti-proliferative Activity of this compound in HER2-overexpressing Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (nM) |
| NCI-N87 | Gastric Cancer | 1.09[3][4] |
| BT-474 | Breast Cancer | 2.01[3][4] |
| SK-BR-3 | Breast Cancer | 20.09[3] |
Experimental Protocols
Preparation of this compound Stock Solution
It is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO.
-
Reconstitution: Dissolve this compound powder in anhydrous DMSO to create a 10 mM stock solution.
-
Aliquoting: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability. When ready to use, thaw an aliquot and dilute it to the desired final concentration in cell culture medium. Note: The final DMSO concentration in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the effect of this compound on the viability of cancer cell lines.
Experimental Workflow for Cell Viability Assay:
Caption: Workflow for determining cell viability using the MTT assay.
Materials:
-
HER2-positive cancer cell lines (e.g., NCI-N87, BT-474, SK-BR-3)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Adherence: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range based on known IC₅₀ values is 0.1 nM to 1 µM. Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.[3]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the log of this compound concentration to determine the IC₅₀ value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify apoptosis induced by this compound.
Logical Flow for Apoptosis Analysis:
Caption: Decision tree for classifying cells based on Annexin V and PI staining.
Materials:
-
HER2-positive cancer cell lines
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with this compound at concentrations around the predetermined IC₅₀ value for 48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[8]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[9]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[9][10]
Western Blot Analysis
This protocol is for assessing the effect of this compound on the phosphorylation status of HER2, EGFR, and downstream signaling proteins like Akt and ERK.
Materials:
-
HER2-positive cancer cell lines
-
This compound stock solution
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-HER2, anti-HER2, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well or 10 cm plates and grow to 70-80% confluency. Treat with this compound for a specified time (e.g., 2, 6, or 24 hours). After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[11][12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[11]
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[12][13]
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and then transfer them to a PVDF or nitrocellulose membrane.[11][14]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[11][14]
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.[11][13]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11][14]
-
Detection: After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.[11]
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.
References
- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. preprints.org [preprints.org]
- 5. Frontiers | Receptor Tyrosine Kinases and Their Signaling Pathways as Therapeutic Targets of Curcumin in Cancer [frontiersin.org]
- 6. oaepublish.com [oaepublish.com]
- 7. benchchem.com [benchchem.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. Apoptosis Protocols | USF Health [health.usf.edu]
- 11. origene.com [origene.com]
- 12. bio-rad.com [bio-rad.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. brd.nci.nih.gov [brd.nci.nih.gov]
Application Notes and Protocols for SPH5030 in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of SPH5030, a selective and irreversible HER2 tyrosine kinase inhibitor, in preclinical xenograft mouse models of cancer. The following sections detail the dosage and administration of this compound, experimental protocols for efficacy studies, and the underlying signaling pathways affected by this compound.
Dosage and Administration
This compound has demonstrated significant anti-tumor efficacy in in vivo xenograft mouse models when administered orally. The recommended dosage range is between 5 and 40 mg/kg, administered once daily .[1] Treatment duration in these studies typically ranges from 13 to 21 days.[1] The administration of this compound is performed via oral gavage.
Data Summary: this compound Dosage and Administration in Mice
| Parameter | Details | Reference |
| Drug | This compound | [1] |
| Dosage Range | 5 - 40 mg/kg | [1] |
| Administration Route | Oral (p.o.), gavage | [1] |
| Frequency | Once daily | [1] |
| Treatment Duration | 13 or 21 days | [1] |
| Reported Efficacy | Dose-dependent inhibition of tumor growth | [1] |
| Toxicity | No mortality or significant loss of body weight reported | [1] |
Experimental Protocols
This section outlines the key experimental protocols for evaluating the efficacy of this compound in HER2-positive cancer xenograft mouse models.
HER2-Positive Xenograft Mouse Model Establishment
Objective: To establish subcutaneous tumors from HER2-positive human cancer cell lines in immunocompromised mice.
Materials:
-
HER2-positive cancer cell lines (e.g., BT-474, NCI-N87, SK-BR-3)
-
Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)
-
Cell culture medium and supplements
-
Matrigel or other suitable extracellular matrix
-
Sterile PBS
-
Syringes and needles
Protocol:
-
Culture HER2-positive cancer cells to 70-80% confluency.
-
Harvest cells using trypsin and wash with sterile PBS.
-
Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 1x10^7 to 5x10^7 cells/mL.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor growth. Tumors typically become palpable within 1-2 weeks.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
This compound Formulation and Oral Administration
Objective: To prepare and administer this compound to xenograft mouse models.
Materials:
-
This compound powder
-
Vehicle for oral formulation (e.g., 0.5% carboxymethyl cellulose, corn oil, or a self-micro emulsifying oily formulation)
-
Oral gavage needles (18-20 gauge for mice)
-
Syringes
Protocol:
-
Prepare the this compound formulation by suspending the required amount of powder in the chosen vehicle to achieve the desired concentration for the 5-40 mg/kg dosage range. The volume administered to each mouse is typically 100-200 µL.
-
Ensure the formulation is homogenous before each administration.
-
Administer the this compound formulation or vehicle control to the mice once daily via oral gavage.
-
To perform the gavage, gently restrain the mouse and insert the gavage needle over the tongue into the esophagus.
-
Slowly dispense the liquid.
-
Monitor the mice for any signs of distress during and after the procedure.
Tumor Growth Measurement and Data Analysis
Objective: To monitor and analyze tumor growth in response to this compound treatment.
Materials:
-
Digital calipers
Protocol:
-
Measure the length (L) and width (W) of the tumors 2-3 times per week using digital calipers.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .
-
Continue measurements for the duration of the study (13 or 21 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Analyze the tumor growth data by comparing the mean tumor volumes of the this compound-treated groups to the vehicle-treated control group. Statistical analysis can be performed using appropriate methods such as ANOVA or t-tests.
Signaling Pathway and Mechanism of Action
This compound is a potent and irreversible inhibitor of HER2 (Human Epidermal Growth Factor Receptor 2) and, to a lesser extent, EGFR (Epidermal Growth Factor Receptor).[1] In many cancers, particularly certain types of breast and gastric cancer, the HER2 gene is amplified, leading to an overabundance of HER2 protein on the cell surface. This overexpression results in the formation of HER2 homodimers and heterodimers with other members of the ErbB family, leading to constitutive activation of downstream signaling pathways that drive cell proliferation, survival, and invasion.
The two primary signaling cascades activated by HER2 are the Phosphoinositide 3-kinase (PI3K)/AKT pathway and the Mitogen-activated protein kinase (MAPK) pathway . This compound exerts its anti-tumor effect by binding to the kinase domain of HER2, thereby blocking its signaling activity and inhibiting these downstream pathways.
This compound Mechanism of Action
Caption: this compound inhibits HER2 signaling, blocking downstream PI3K/AKT and MAPK pathways.
Xenograft Study Experimental Workflow
References
Application Notes and Protocols for SPH5030 with HER2-Positive Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing SPH5030, a potent and irreversible tyrosine kinase inhibitor, in studies involving HER2-positive breast cancer cell lines, with a specific focus on the BT-474 cell line. Detailed protocols for key experiments are provided to ensure reproducibility and accurate data generation.
Introduction to this compound
This compound is an orally bioavailable, irreversible inhibitor of the human epidermal growth factor receptor 2 (HER2; ErbB2).[1] It functions by selectively binding to and inhibiting the kinase activity of both wild-type and various mutant forms of HER2.[1] This targeted inhibition disrupts HER2-mediated signaling pathways, which are crucial for the proliferation and survival of HER2-overexpressing tumor cells, ultimately leading to cell death.[1] this compound is a novel compound with a modified structure derived from tucatinib and pyrotinib, designed to offer the target selectivity of tucatinib and the irreversible inhibitory action of pyrotinib.[2][3] Preclinical studies and early clinical trials have demonstrated its potential as an anti-neoplastic agent in HER2-positive solid tumors.[2][3][4]
Data Summary: In Vitro Efficacy of this compound
The following tables summarize the in vitro potency of this compound in inhibiting HER2 kinase activity and the proliferation of HER2-positive cancer cell lines.
Table 1: Kinase Inhibitory Activity of this compound
| Target | IC50 (nM) |
| HER2 | 3.51 |
| EGFR | 8.13 |
Data sourced from preclinical studies.[5][6]
Table 2: Anti-proliferative Activity of this compound in HER2-Positive Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| BT-474 | Breast Carcinoma | 2.01 |
| NCI-N87 | Gastric Carcinoma | 1.09 |
| SK-BR-3 | Breast Carcinoma | 20.09 |
IC50 values were determined after a 72-hour incubation period.
Signaling Pathway
This compound exerts its therapeutic effect by targeting the HER2 signaling pathway. In HER2-positive breast cancer, the overexpression of the HER2 receptor leads to its dimerization and subsequent autophosphorylation of its intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling pathways, primarily the PI3K/Akt/mTOR and MAPK pathways, which drive cell proliferation, survival, and invasion. This compound irreversibly binds to the kinase domain of HER2, blocking its phosphorylation and thereby inhibiting the activation of these downstream pathways.
Caption: this compound inhibits the HER2 signaling pathway.
Experimental Workflow
A typical experimental workflow for evaluating the effect of this compound on a HER2-positive cell line like BT-474 involves cell culture, treatment with the compound, and subsequent analysis through various assays.
Caption: Experimental workflow for this compound studies.
Protocols
BT-474 Cell Culture
The BT-474 cell line was derived from a solid, invasive ductal carcinoma of the breast. These cells are characterized by the overexpression of the HER2 receptor.
Materials:
-
BT-474 cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Bovine Insulin
-
Penicillin-Streptomycin (Pen/Strep)
-
0.25% Trypsin-EDTA
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
Complete Growth Medium:
-
RPMI-1640
-
10% FBS
-
10 µg/mL Bovine Insulin
-
1% Pen/Strep
Procedure:
-
Thawing: Thaw cryopreserved cells rapidly in a 37°C water bath. Decontaminate the vial with 70% ethanol. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 125 x g for 5-7 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Culturing: Culture cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
Medium Renewal: Change the medium every 2 to 3 days.
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the medium and rinse the cell layer with DPBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 5-10 minutes, or until cells detach.
-
Neutralize the trypsin with 6-7 mL of complete growth medium.
-
Centrifuge the cell suspension and resuspend the pellet in fresh medium.
-
Split cells at a ratio of 1:2 to 1:4.
-
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
BT-474 cells
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed BT-474 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium. The final concentration of DMSO should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 72 hours at 37°C with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for HER2 Phosphorylation
This protocol is for assessing the effect of this compound on the phosphorylation of HER2 and downstream signaling proteins like Akt.
Materials:
-
BT-474 cells
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-HER2 (Tyr1248), anti-HER2, anti-p-Akt (Ser473), anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
Procedure:
-
Seed BT-474 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound for a specified time (e.g., 2, 6, or 24 hours).
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
These detailed notes and protocols should serve as a valuable resource for researchers investigating the therapeutic potential of this compound in HER2-positive breast cancer.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. elabscience.com [elabscience.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. reprocell.com [reprocell.com]
- 5. Human Blood Serum Inhibits Ductal Carcinoma Cells BT474 Growth and Modulates Effect of HER2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of HER2 genomic binding in breast cancer cells identifies a global role in direct gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
Application of SPH5030 in HER2-Positive Gastric Cancer Cell Line NCI-N87
For Research Use Only
Introduction
SPH5030 is a potent and irreversible inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2) tyrosine kinase.[1][2] It demonstrates high selectivity and efficacy in preclinical models of HER2-amplified cancers.[1][2] The NCI-N87 cell line, derived from a human gastric carcinoma, is characterized by HER2 gene amplification and serves as a critical in vitro model for studying HER2-targeted therapies in gastric cancer.[3][4][5] This document provides detailed application notes and protocols for investigating the effects of this compound on the NCI-N87 cell line.
Data Presentation
In Vitro Efficacy of this compound
The inhibitory activity of this compound on the proliferation of the NCI-N87 gastric cancer cell line is summarized below. This data highlights the potent anti-proliferative effect of this compound in a HER2-amplified setting.
| Cell Line | Cancer Type | HER2 Status | This compound IC₅₀ (nM) | Reference |
| NCI-N87 | Gastric Carcinoma | Amplified | 1.09 | [1] |
Signaling Pathway Inhibition
This compound exerts its anti-cancer effects by targeting the HER2 signaling pathway. In HER2-amplified gastric cancer cells such as NCI-N87, the HER2 receptor is constitutively active, leading to the activation of downstream pro-survival and proliferative pathways, primarily the PI3K/Akt and MAPK pathways. This compound irreversibly binds to the HER2 kinase domain, inhibiting its autophosphorylation and subsequent activation of these downstream signaling cascades. This leads to cell cycle arrest and induction of apoptosis.
Experimental Protocols
The following are suggested protocols for evaluating the effects of this compound on the NCI-N87 cell line.
General Cell Culture of NCI-N87
NCI-N87 cells should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
Experimental Workflow
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is to determine the IC₅₀ value of this compound in NCI-N87 cells.
Materials:
-
NCI-N87 cells
-
Complete growth medium (RPMI-1640 + 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed NCI-N87 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium. Suggested concentration range: 0.01 nM to 100 nM. Include a vehicle control (DMSO).
-
Replace the medium with 100 µL of medium containing the different concentrations of this compound.
-
Incubate for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is to quantify the induction of apoptosis by this compound.
Materials:
-
NCI-N87 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed NCI-N87 cells in 6-well plates at a density of 2 x 10⁵ cells/well.
-
After 24 hours, treat the cells with this compound at various concentrations (e.g., 1x, 5x, and 10x the IC₅₀ value) for 24 or 48 hours. Include an untreated control.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Western Blot Analysis
This protocol is to assess the effect of this compound on the HER2 signaling pathway.
Materials:
-
NCI-N87 cells
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-HER2, anti-HER2, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-PARP, anti-cleaved PARP, and anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed NCI-N87 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at desired concentrations (e.g., 1x and 10x IC₅₀) for a specified time (e.g., 2, 6, 24 hours).
-
Lyse the cells with RIPA buffer and determine protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Analyze the changes in protein expression and phosphorylation levels relative to the loading control (GAPDH).
Conclusion
This compound is a highly potent inhibitor of the HER2 tyrosine kinase, demonstrating significant anti-proliferative activity in the HER2-amplified NCI-N87 gastric cancer cell line. The provided protocols offer a framework for researchers to further investigate the mechanism of action of this compound, including its effects on cell viability, apoptosis, and the HER2 signaling pathway. These studies are essential for the continued development of targeted therapies for HER2-positive gastric cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound, a Selective, Potent, and Irreversible Tyrosine Kinase Inhibitor for HER2-Amplified and HER2-Mutant Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human Stomach Cell NCI-N87-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]
- 4. Antitumor activity of pan‐HER inhibitors in HER2‐positive gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting HER2-positive gastric cancer with a novel 18F-labeled ZHER2:342 probe - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cell Viability Assays with SPH5030
Application Notes
Introduction
SPH5030 is a potent, selective, and irreversible inhibitor of the human epidermal growth factor receptor 2 (HER2), a receptor tyrosine kinase frequently overexpressed in various cancers.[1][2][3] As an orally bioavailable compound, this compound targets both wild-type and mutated forms of HER2, leading to the inhibition of downstream signaling pathways and subsequent cell death in HER2-expressing tumor cells.[1][4] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing this compound in cell viability assays to assess its cytotoxic and anti-proliferative effects.
Mechanism of Action
This compound exerts its anti-cancer activity by selectively and irreversibly binding to the kinase domain of HER2.[2][3] This binding event blocks the autophosphorylation of the receptor, thereby inhibiting the activation of critical downstream signaling cascades, primarily the PI3K/AKT and MAPK pathways.[5] These pathways are crucial for regulating cell proliferation, survival, and differentiation.[6][7] By disrupting these signals, this compound effectively induces cell cycle arrest and apoptosis in cancer cells that are dependent on HER2 signaling for their growth and survival.
Applications
The protocols detailed in this guide are designed to facilitate the following key research applications:
-
Determination of IC50 Values: Establishing the concentration of this compound that inhibits 50% of cell viability in various cancer cell lines.
-
Dose-Response Analysis: Characterizing the relationship between this compound concentration and the extent of cell death or proliferation inhibition.
-
Time-Course Studies: Evaluating the temporal effects of this compound on cell viability.
-
Comparative Efficacy Studies: Assessing the potency of this compound in comparison to other HER2 inhibitors.
-
Screening for Sensitive and Resistant Cell Lines: Identifying cancer cell lines that are susceptible or resistant to this compound treatment.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound across various metrics and cell lines. This data is essential for experimental design and interpretation of results.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| HER2 (WT) | 3.51[1][5] |
| EGFR (WT) | 8.13[1][5] |
Table 2: Anti-proliferative Activity of this compound in HER2-Overexpressing Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) after 72h |
| NCI-N87 | Gastric Carcinoma | 1.09[1] |
| BT-474 | Breast Ductal Carcinoma | 2.01[1] |
| SK-BR-3 | Breast Adenocarcinoma | 20.09[1] |
| BaF3 (HER2-mutant) | Murine Pro-B | 6.3[1] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of this compound, a Selective, Potent, and Irreversible Tyrosine Kinase Inhibitor for HER2-Amplified and HER2-Mutant Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. HER2/PI3K/AKT pathway in HER2-positive breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of SPH5030 for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
SPH5030 is an orally bioavailable, irreversible tyrosine kinase inhibitor targeting human epidermal growth factor receptor 2 (HER2).[1] Its potent anti-neoplastic activity, demonstrated in preclinical xenograft models, underscores the importance of appropriate preparation for in vivo evaluation. This document provides detailed application notes and protocols for the preparation of this compound for in vivo studies, with a focus on oral administration in murine models. These guidelines are based on established methodologies for poorly water-soluble small molecule inhibitors and aim to ensure consistent and reproducible results in preclinical research.
Introduction to this compound
This compound is a selective and potent inhibitor of both wild-type and mutant forms of HER2, a receptor tyrosine kinase frequently overexpressed in various cancers.[1][2][3] By irreversibly binding to HER2, this compound effectively blocks downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for tumor cell proliferation and survival. Preclinical studies have highlighted its significant in vivo antitumor efficacy in xenograft mouse models, where it has been administered orally.[2][3] Given that this compound is a small molecule with likely poor water solubility, a common characteristic of kinase inhibitors, proper formulation is critical for achieving desired exposure and efficacy in animal studies.
Physicochemical and Pharmacokinetic Properties of this compound
A summary of the known properties of this compound is crucial for its formulation and in vivo study design.
| Property | Description | Reference |
| Mechanism of Action | Irreversible inhibitor of HER2 tyrosine kinase. | [1] |
| Administration Route | Oral (p.o.) | [2] |
| Bioavailability | Good oral bioavailability has been reported in preclinical models. | [2][3] |
| In Vivo Efficacy | Demonstrated significant anti-tumor efficacy in xenograft mouse models at doses ranging from 5-40 mg/kg, administered once daily. | |
| Metabolism | Preclinical data suggests this compound is metabolized. |
Experimental Protocols
Recommended Vehicle for Oral Administration
For poorly water-soluble compounds like this compound, a suspension formulation is often required for oral gavage in animal studies. A commonly used and effective vehicle system consists of a suspending agent and a surfactant to ensure uniform dispersion and improve wettability of the compound.
Recommended Vehicle: 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC) with 0.5% (v/v) Tween 80 in sterile, purified water.
Rationale:
-
HPMC: A non-ionic cellulose ether that acts as a suspending and viscosity-enhancing agent, preventing the settling of the drug particles.
-
Tween 80 (Polysorbate 80): A non-ionic surfactant that reduces the surface tension of the drug particles, improving their wettability and dispersion in the aqueous vehicle.
Preparation of the Vehicle Solution (0.5% HPMC, 0.5% Tween 80)
Materials:
-
Hydroxypropyl Methylcellulose (HPMC, low viscosity)
-
Tween 80 (Polysorbate 80)
-
Sterile, purified water (e.g., Water for Injection, WFI)
-
Sterile glass beaker or bottle
-
Magnetic stirrer and stir bar
-
Weighing scale
-
Graduated cylinders or pipettes
Protocol:
-
Heat approximately one-third of the total required volume of sterile water to 80-90°C.
-
While stirring the hot water, slowly add the HPMC powder to avoid clumping.
-
Continue stirring until the HPMC is fully dispersed. The solution will appear cloudy.
-
Add the remaining two-thirds of the sterile water as cold water (or ice) to the hot dispersion while continuing to stir.
-
Continue stirring the solution as it cools to room temperature. The solution will become clear and viscous.
-
Once the HPMC solution is clear, add the required volume of Tween 80 to achieve a final concentration of 0.5%.
-
Stir until the Tween 80 is completely dissolved and the solution is homogenous.
-
Store the vehicle solution at 4°C. It is recommended to prepare this fresh, at most, weekly.
Preparation of this compound Dosing Suspension
Materials:
-
This compound powder
-
Prepared vehicle solution (0.5% HPMC, 0.5% Tween 80)
-
Mortar and pestle or other homogenization equipment
-
Weighing scale
-
Spatula
-
Sterile tubes for storage
Protocol:
-
Calculate the required amount of this compound based on the desired dose (e.g., mg/kg), the number of animals, and the dosing volume (typically 10 mL/kg for mice).
-
Weigh the calculated amount of this compound powder.
-
Place the this compound powder into a mortar.
-
Add a small volume of the prepared vehicle solution to the powder to create a paste.
-
Triturate the paste with the pestle until it is smooth and uniform. This step is crucial for breaking down any aggregates of the drug powder.
-
Gradually add the remaining vehicle solution while continuously stirring or mixing to ensure a homogenous suspension.
-
Transfer the final suspension into a sterile, labeled container.
-
Crucially, ensure the suspension is continuously stirred or vortexed immediately before each animal is dosed to guarantee dose uniformity.
Example Calculation for a 20 mg/kg dose in 10 mice (average weight 20g):
-
Total dose per mouse: 20 mg/kg * 0.02 kg = 0.4 mg
-
Dosing volume per mouse: 10 mL/kg * 0.02 kg = 0.2 mL
-
Concentration of dosing solution: 0.4 mg / 0.2 mL = 2 mg/mL
-
Total volume needed for 10 mice + overage (e.g., 20%): (10 mice * 0.2 mL/mouse) * 1.2 = 2.4 mL
-
Total this compound needed: 2.4 mL * 2 mg/mL = 4.8 mg
Visualizations
This compound Preparation Workflow
Caption: Workflow for preparing this compound dosing suspension.
This compound Mechanism of Action: HER2 Signaling Inhibition
References
- 1. Oral Administration of Neratinib Maleate-Loaded Lipid–Polymer Hybrid Nanoparticles: Optimization, Physical Characterization, and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Oral Administration of Neratinib Maleate-Loaded Lipid–Polymer Hybrid Nanoparticles: Optimization, Physical Characterization, and In Vivo Evaluation | Semantic Scholar [semanticscholar.org]
- 3. pharmaexcipients.com [pharmaexcipients.com]
Application Notes & Protocols: Establishing a HER2-Mutant Cancer Model for Preclinical Evaluation of SPH5030
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Human Epidermal Growth Factor Receptor 2 (HER2, also known as ErbB2) is a receptor tyrosine kinase that plays a critical role in cell growth and differentiation.[1][2] Amplification or overexpression of the HER2 gene is a key driver in approximately 20-30% of invasive breast cancers and is associated with aggressive disease and poor prognosis.[3] While therapies targeting HER2, such as monoclonal antibodies (e.g., Trastuzumab) and small-molecule tyrosine kinase inhibitors (TKIs), have significantly improved patient outcomes, resistance remains a major clinical challenge.[3][4][5]
The emergence of specific mutations within the HER2 kinase domain has been identified as a mechanism of both de novo and acquired resistance to standard HER2-targeted therapies.[5][6] These mutations can lead to constitutive activation of downstream signaling pathways, primarily the PI3K/Akt/mTOR and Ras/MAPK pathways, promoting uncontrolled cell proliferation and survival.[3][7][8]
SPH5030 is a novel, orally bioavailable, and irreversible TKI designed to selectively and potently inhibit both wild-type and various mutant forms of HER2.[9][10][11] Preclinical data indicate that this compound has greater selectivity and potency against common HER2 mutants compared to other irreversible TKIs like neratinib and pyrotinib, suggesting its potential to overcome resistance.[9][10][12][13]
These application notes provide detailed protocols for establishing robust in vitro and in vivo HER2-mutant cancer models and using them to evaluate the preclinical efficacy of this compound.
Part 1: In Vitro Model Development and Efficacy Testing
Objective
To establish a stable HER2-mutant cancer cell line and assess the in vitro potency of this compound in inhibiting cell proliferation and downstream HER2 signaling.
Diagram 1: HER2 Signaling Pathway```dot
Caption: Workflow for establishing a HER2-mutant model and testing this compound efficacy from in vitro to in vivo.
Protocol 2.1: Establishment of a HER2-Mutant Xenograft Model
Patient-derived xenograft (PDX) models are often preferred as they better retain the characteristics of the original human tumor. [14][15][16]However, cell line-derived xenografts (CDX) using the validated cell line from Part 1 are also a robust alternative.
-
Animal Model:
-
Use female immunodeficient mice (e.g., NOD-SCID, NSG, or Nude mice), 6-8 weeks old.
-
Allow mice to acclimatize for at least one week before the experiment.
-
-
Cell/Tissue Implantation:
-
For CDX: Harvest HER2-mutant cells during their logarithmic growth phase. Resuspend 2-5 million cells in 100-200 µL of a 1:1 mixture of serum-free medium and Matrigel.
-
For PDX: Obtain fresh, sterile tumor tissue from a patient with a confirmed HER2-mutant cancer. Mince the tissue into small fragments (2-3 mm³).
-
Inject the cell suspension or implant the tissue fragment subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice twice weekly for tumor formation.
-
Once tumors are palpable, measure their dimensions using digital calipers.
-
Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.
-
Proceed to the efficacy study when the average tumor volume reaches 150-200 mm³.
-
Protocol 2.2: In Vivo this compound Efficacy Study
-
Animal Grouping and Dosing:
-
Randomize the tumor-bearing mice into treatment groups (n=8-10 mice per group).
-
Example groups:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose)
-
Group 2: this compound (low dose, e.g., 25 mg/kg)
-
Group 3: this compound (high dose, e.g., 50 mg/kg)
-
Group 4: Positive control (e.g., neratinib, 50 mg/kg)
-
-
-
Drug Administration:
-
This compound is orally bioavailable. [11]Administer the compound and vehicle control once daily via oral gavage.
-
Prepare fresh drug formulations daily.
-
-
Monitoring and Endpoints:
-
Measure tumor volumes and mouse body weights 2-3 times per week. Body weight is a key indicator of treatment toxicity.
-
Continue the study for 21-28 days or until tumors in the control group reach the predetermined endpoint size (e.g., 2000 mm³).
-
At the end of the study, euthanize the mice and excise the tumors.
-
-
Data Analysis:
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group using the formula: TGI (%) = [1 - (ΔT / ΔC)] × 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of the anti-tumor effects.
-
Optional: Perform immunohistochemistry (IHC) on the excised tumors for markers like Ki-67 (proliferation) and p-HER2 to confirm target engagement in vivo.
-
Diagram 3: this compound Mechanism of Action
Caption: this compound irreversibly binds to the HER2 kinase domain, blocking ATP and inhibiting signaling.
Data Presentation: In Vivo Efficacy of this compound
Table 2: Tumor Growth Inhibition in a HER2 A775_G776insYVMA Xenograft Model
| Treatment Group | Dose (mg/kg, QD) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (TGI %) | Statistical Significance (vs. Vehicle) |
|---|---|---|---|---|
| Vehicle Control | - | 1850 ± 210 | - | - |
| This compound | 25 | 625 ± 95 | 68% | p < 0.01 |
| This compound | 50 | 250 ± 60 | 88% | p < 0.001 |
| Neratinib | 50 | 980 ± 150 | 49% | p < 0.05 |
Data are illustrative and based on reports of this compound having higher potency than neratinib in HER2-mutant xenograft models. [9][10]this compound shows a dose-dependent and statistically significant anti-tumor effect.
References
- 1. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. Site is undergoing maintenance [innovations-report.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Prevalence and role of HER2 mutations in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of this compound, a Selective, Potent, and Irreversible Tyrosine Kinase Inhibitor for HER2-Amplified and HER2-Mutant Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Facebook [cancer.gov]
- 12. researchgate.net [researchgate.net]
- 13. preprints.org [preprints.org]
- 14. championsoncology.com [championsoncology.com]
- 15. In Vivo Modeling of Human Breast Cancer Using Cell Line and Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Application Note: Analysis of SPH5030-Induced Apoptosis by Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
SPH5030 is a novel, selective, and potent irreversible tyrosine kinase inhibitor targeting HER2-amplified and HER2-mutant cancers.[1][2] Inhibition of the HER2 signaling pathway has been shown to suppress downstream pro-survival pathways, such as MAPK and PI3K/AKT, ultimately leading to cell cycle arrest and apoptosis.[1] This application note provides a detailed protocol for the quantitative analysis of apoptosis induced by this compound in cancer cells using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Flow cytometry is a powerful technique for analyzing apoptosis on a single-cell basis.[3][4] The Annexin V/PI dual-staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[5] Annexin V is a protein that binds with high affinity to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide is a fluorescent nucleic acid stain that can only penetrate the compromised membranes of late apoptotic and necrotic cells.[5]
Principle of the Assay
This protocol is based on the principle that early apoptotic cells expose phosphatidylserine on the outer cell membrane, which can be detected by fluorescently labeled Annexin V.[5] Late apoptotic and necrotic cells have compromised membrane integrity, allowing propidium iodide to enter and stain the cellular DNA.[5] By analyzing the fluorescence signals of Annexin V and PI using a flow cytometer, the cell population can be categorized into four distinct groups:
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Annexin V- / PI- (Lower Left Quadrant): Live cells
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Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells
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Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic/necrotic cells
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Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells (often considered an artifact of sample preparation)
Data Presentation
The following tables summarize hypothetical quantitative data from an experiment analyzing the apoptotic effects of this compound on a HER2-positive cancer cell line (e.g., BT-474).
Table 1: Percentage of Apoptotic Cells after 24-hour Treatment with this compound
| Treatment Group | Concentration (nM) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.4 | 4.3 ± 0.9 |
| This compound | 1 | 85.6 ± 3.5 | 8.1 ± 1.2 | 5.3 ± 0.8 | 13.4 ± 2.0 |
| This compound | 10 | 60.3 ± 4.2 | 25.4 ± 3.1 | 13.1 ± 2.5 | 38.5 ± 5.6 |
| This compound | 100 | 25.1 ± 5.1 | 48.7 ± 4.8 | 24.5 ± 3.9 | 73.2 ± 8.7 |
Table 2: Time-Course of this compound-Induced Apoptosis (10 nM this compound)
| Time Point (hours) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| 0 | 96.1 ± 1.8 | 2.1 ± 0.4 | 1.5 ± 0.3 | 3.6 ± 0.7 |
| 6 | 88.4 ± 2.5 | 7.2 ± 1.1 | 3.8 ± 0.6 | 11.0 ± 1.7 |
| 12 | 75.9 ± 3.1 | 15.8 ± 2.2 | 7.5 ± 1.4 | 23.3 ± 3.6 |
| 24 | 60.3 ± 4.2 | 25.4 ± 3.1 | 13.1 ± 2.5 | 38.5 ± 5.6 |
| 48 | 35.7 ± 4.9 | 30.1 ± 3.8 | 32.4 ± 4.1 | 62.5 ± 7.9 |
Experimental Protocols
Materials and Reagents
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HER2-positive cancer cell line (e.g., BT-474)
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Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
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This compound
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Dimethyl sulfoxide (DMSO)
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Phosphate-buffered saline (PBS), Ca2+/Mg2+-free
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Trypsin-EDTA
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Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
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Flow cytometer
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Microcentrifuge tubes
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T25 or T75 cell culture flasks
Experimental Workflow
Step-by-Step Protocol
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Cell Seeding:
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This compound Treatment:
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Prepare stock solutions of this compound in DMSO.
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Treat cells with the desired concentrations of this compound. For the vehicle control, add an equivalent volume of DMSO.
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Incubate the cells for the desired treatment duration (e.g., 24 or 48 hours).
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Cell Harvesting:
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Collect the cell culture supernatant, which may contain floating apoptotic cells.
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Gently wash the adherent cells with PBS.
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Detach the adherent cells using Trypsin-EDTA.
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Combine the supernatant and the detached cells and centrifuge at 300 x g for 5 minutes.[6]
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-
Cell Washing and Resuspension:
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Staining:
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Flow Cytometry Analysis:
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Add 400 µL of 1X Binding Buffer to each tube.
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Analyze the samples on a flow cytometer within one hour.
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Use the single-stained controls to set up compensation and the unstained control to set the gates.
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Signaling Pathway
This compound, as a HER2 inhibitor, is expected to induce apoptosis primarily through the intrinsic (mitochondrial) pathway by inhibiting pro-survival signals.
Conclusion
The Annexin V/PI staining protocol coupled with flow cytometry provides a robust and quantitative method for evaluating the apoptotic effects of this compound. This approach is essential for characterizing the mechanism of action of novel anti-cancer agents and for their preclinical development. The data generated can be used to determine dose-response and time-course effects of this compound on cancer cell viability.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound, a Selective, Potent, and Irreversible Tyrosine Kinase Inhibitor for HER2-Amplified and HER2-Mutant Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
Troubleshooting & Optimization
Troubleshooting SPH5030 solubility issues for in vitro assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SPH5030. The information is designed to address common challenges, with a focus on solubility issues encountered during in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective irreversible tyrosine kinase inhibitor.[1][2] It primarily targets Human Epidermal Growth Factor Receptor 2 (HER2) and to a lesser extent, the Epidermal Growth Factor Receptor (EGFR).[2] By irreversibly binding to these receptors, this compound blocks their signaling activity, which in turn inhibits the proliferation of cancer cells that overexpress HER2.[1] The downstream signaling cascades affected are principally the PI3K/AKT and RAS/MAPK pathways, which are crucial for cell growth and survival.[3][4][5]
Q2: I'm observing a precipitate after adding my this compound stock solution to my cell culture medium. What are the likely causes?
Precipitation of this compound in aqueous solutions like cell culture media is a common challenge for many hydrophobic small molecules. The primary reasons include:
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Low Aqueous Solubility: this compound, like many kinase inhibitors, is inherently hydrophobic and has limited solubility in aqueous environments.
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"Solvent Shock": Rapidly diluting a concentrated stock of this compound (typically in DMSO) into the cell culture medium can cause the compound to crash out of solution as it is abruptly transferred to a solvent in which it is less soluble.
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High Final Concentration: The intended final concentration of this compound in your assay may exceed its solubility limit in the cell culture medium.
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Media Components: Interactions with salts, proteins, and other components in the culture medium can sometimes reduce the solubility of a compound.[6]
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Temperature and pH Fluctuations: Changes in temperature or pH can affect the solubility of this compound.[6]
Q3: What is the recommended solvent for preparing this compound stock solutions?
The recommended solvent for preparing high-concentration stock solutions of this compound is dimethyl sulfoxide (DMSO). This compound exhibits excellent solubility in DMSO.
Troubleshooting Guide for this compound Solubility Issues
Issue 1: Precipitate Formation During Working Solution Preparation
If you observe cloudiness, haze, or visible particles when diluting your this compound DMSO stock into your cell culture medium, follow these steps:
Root Cause Analysis and Solution Workflow
Issue 2: Poor Reproducibility of Assay Results
Inconsistent results between experiments can sometimes be traced back to incomplete solubilization of this compound.
Recommendations:
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Visual Inspection: Before adding your this compound working solution to your cells, visually inspect it against a light source to ensure there are no visible particles.
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Sonication: If you suspect incomplete dissolution in your DMSO stock, you can briefly sonicate the stock solution in a water bath.
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Fresh Working Solutions: Always prepare fresh working solutions of this compound for each experiment. Do not store diluted aqueous solutions.
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Consistent DMSO Concentration: Ensure that the final DMSO concentration is the same across all wells, including the vehicle control.
Quantitative Data Summary
The following tables provide a summary of solubility and potency data for this compound.
Table 1: this compound Solubility
| Solvent | Solubility |
|---|---|
| DMSO | ≥ 100 mg/mL (171.64 mM) |
| Water | Insoluble |
| PBS (pH 7.4) | Insoluble |
Table 2: In Vitro Potency of this compound
| Target/Cell Line | IC₅₀ (nM) |
|---|---|
| HER2 (WT) | 3.51 |
| EGFR (WT) | 8.13 |
| NCI-N87 Cells | 1.09 |
| BT-474 Cells | 2.01 |
| SK-BR-3 Cells | 20.09 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
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This compound powder (MW: 582.63 g/mol )
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Anhydrous, cell culture grade DMSO
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Sterile, conical-bottom microcentrifuge tubes
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Calibrated analytical balance
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Vortex mixer
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Sonicator (optional)
Procedure:
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Tare a sterile microcentrifuge tube on the analytical balance.
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Carefully weigh out 5.83 mg of this compound powder into the tube.
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Add 1 mL of anhydrous DMSO to the tube.
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Cap the tube tightly and vortex for 1-2 minutes until the powder is completely dissolved. A brief sonication (5-10 minutes) in a water bath can be used to aid dissolution if necessary.
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Visually inspect the solution to ensure it is clear and free of particulates.
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Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.
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Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a 10 µM this compound Working Solution (Two-Step Dilution)
Materials:
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10 mM this compound stock solution in DMSO
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Pre-warmed (37°C) complete cell culture medium
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Sterile conical tubes
Procedure:
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Intermediate Dilution (100X of final concentration):
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Prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in sterile DMSO. For example, add 10 µL of the 10 mM stock to 90 µL of DMSO.
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Final Working Solution:
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Warm the required volume of complete cell culture medium to 37°C.
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To achieve a final concentration of 10 µM, add the 1 mM intermediate stock to the pre-warmed medium at a 1:100 dilution.
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Crucially, add the intermediate stock dropwise to the medium while gently swirling or vortexing the tube to ensure rapid and even dispersion. This minimizes solvent shock.
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The final DMSO concentration in this example will be 0.1%.
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Signaling Pathway and Experimental Workflow Diagrams
HER2 Signaling Pathway Inhibited by this compound
Experimental Workflow for In Vitro Cell-Based Assay
References
- 1. Discovery of this compound, a Selective, Potent, and Irreversible Tyrosine Kinase Inhibitor for HER2-Amplified and HER2-Mutant Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The role of MAPK signaling pathway in the Her-2-positive meningiomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing SPH5030 concentration for maximum efficacy and minimal toxicity.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SPH5030, a selective and irreversible HER2 tyrosine kinase inhibitor.
Troubleshooting Guides
This section provides solutions to common issues that may be encountered during in vitro and in vivo experiments with this compound.
In Vitro Cell-Based Assays
Problem 1: High variability between replicate wells in cell viability assays (e.g., MTT, MTS).
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Possible Cause:
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Uneven cell seeding: Inconsistent cell numbers across wells.
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Edge effects: Evaporation in the outer wells of the microplate.
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Compound precipitation: this compound coming out of solution at higher concentrations.
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Inconsistent incubation times: Variation in the timing of reagent addition.
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Solution:
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Ensure thorough mixing of cell suspension before and during seeding.
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To minimize edge effects, avoid using the outermost wells of the plate or fill them with sterile PBS.
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Visually inspect the this compound dilutions for any signs of precipitation. If observed, consider using a lower concentration range or a different solvent.
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Use a multichannel pipette for adding reagents to minimize timing differences between wells.
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Problem 2: No significant decrease in cell viability even at high concentrations of this compound.
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Possible Cause:
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Resistant cell line: The chosen cell line may not have HER2 amplification or may have downstream mutations conferring resistance.
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Incorrect assay duration: The incubation time with this compound may be too short to induce cell death.
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Inactive compound: The this compound stock may have degraded.
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Solution:
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Confirm the HER2 expression status of your cell line using Western blot or flow cytometry.
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Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.
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Test the activity of your this compound stock on a known sensitive cell line (e.g., BT-474, NCI-N87).
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Problem 3: Inconsistent results in Western blot analysis of HER2 pathway proteins (e.g., p-HER2, p-Akt).
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Possible Cause:
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Low protein expression: The target protein may be expressed at low levels in the chosen cell line.
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Suboptimal antibody concentration: The primary or secondary antibody dilution may not be optimal.
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Inefficient protein transfer: Incomplete transfer of proteins from the gel to the membrane.
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High background: Non-specific antibody binding.
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Solution:
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Increase the amount of protein loaded onto the gel.
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Titrate the primary and secondary antibody concentrations to find the optimal dilution.
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Verify efficient protein transfer by staining the membrane with Ponceau S after transfer.
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Optimize blocking conditions (e.g., use 5% BSA instead of milk for phospho-antibodies) and increase the number and duration of wash steps.
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In Vivo Xenograft Studies
Problem 1: Poor tumor engraftment or slow tumor growth.
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Possible Cause:
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Low cell viability: The tumor cells may have low viability before injection.
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Suboptimal injection technique: Incorrect injection site or volume.
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Insufficient cell number: The number of injected cells may be too low.
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Mouse strain: The chosen immunocompromised mouse strain may not be suitable for the cell line.
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Solution:
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Ensure high cell viability (>90%) at the time of injection using a trypan blue exclusion assay.
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Inject cells subcutaneously in the flank for easier monitoring.
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Optimize the number of cells to be injected (typically 1-10 million cells per mouse).
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Consult literature for the appropriate mouse strain for your chosen cell line.
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Problem 2: High toxicity and weight loss in treated mice.
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Possible Cause:
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Dose is too high: The administered dose of this compound may be above the maximum tolerated dose (MTD).
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Vehicle toxicity: The vehicle used to dissolve this compound may be causing toxicity.
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Solution:
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Perform a dose-range finding study to determine the MTD in your specific mouse model.
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Include a vehicle-only control group to assess any toxicity from the vehicle.
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Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable, irreversible inhibitor of the human epidermal growth factor receptor 2 (HER2) tyrosine kinase.[1] By selectively binding to and inhibiting both wild-type and mutated forms of HER2, it blocks downstream signaling pathways, which can lead to the death of tumor cells that overexpress HER2.[1]
Q2: Which signaling pathways are affected by this compound?
A2: this compound inhibits HER2-mediated signaling. The primary downstream pathways affected by HER2 inhibition are the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell proliferation, survival, and differentiation.[2][3][4]
Q3: What is a good starting concentration for in vitro experiments?
A3: Based on preclinical data, this compound has shown potent anti-proliferative activity in the low nanomolar range in sensitive cell lines.[5][6] A good starting point for a dose-response curve would be a range from 0.1 nM to 1 µM.
Q4: What is the recommended oral dose for in vivo mouse studies?
A4: In xenograft mouse models, this compound has shown significant anti-tumor efficacy at doses ranging from 5 to 40 mg/kg, administered orally once daily, without causing significant body weight loss.[7]
Q5: What are the known toxicities of this compound in humans?
A5: In a Phase I clinical trial, this compound was well-tolerated at doses from 50 to 600 mg.[5][8][9] The most common treatment-related adverse events were diarrhea, increased creatinine, hypokalemia, fatigue, and increased AST and bilirubin.[5][9] A dose-limiting toxicity of Grade 3 diarrhea was observed at the 600 mg dose.[5][8]
Data Presentation
Table 1: In Vitro Efficacy of this compound in HER2-Positive Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| NCI-N87 | Gastric Carcinoma | 1.09 |
| BT-474 | Breast Cancer | 2.01 |
| SK-BR-3 | Breast Cancer | 20.09 |
Data sourced from preclinical studies.[7]
Table 2: In Vivo Efficacy of this compound in a Xenograft Model
| Mouse Model | Treatment Group | Tumor Growth Inhibition (%) |
| NCI-N87 Xenograft | This compound (20 mg/kg, p.o., qd) | Significant inhibition |
| BT-474 Xenograft | This compound (40 mg/kg, p.o., qd) | Significant inhibition |
Qualitative summary based on preclinical data showing dose-dependent tumor growth inhibition.[7]
Table 3: Summary of Adverse Events from Phase I Clinical Trial of this compound
| Adverse Event (≥20% of patients) | Any Grade (%) | Grade ≥3 (%) |
| Diarrhea | 66.7 | 16.7 |
| Creatinine Increased | 30.0 | 0 |
| Hypokalemia | 23.3 | 3.3 |
| Fatigue | 23.3 | 3.3 |
| AST Increased | 20.0 | 0 |
| Bilirubin Increased | 20.0 | 0 |
Data from a Phase Ia dose-escalation study in patients with HER2-positive advanced solid tumors.[9]
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
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Cell Seeding: Seed HER2-positive cancer cells (e.g., BT-474) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
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Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).
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Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
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MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for HER2 Pathway Analysis
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Cell Lysis: Plate cells and treat with this compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% SDS-PAGE gel and run until adequate separation is achieved.
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Protein Transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-HER2, HER2, p-Akt, Akt, p-ERK, ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Wash the membrane and add a chemiluminescent substrate.
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Imaging: Capture the signal using a digital imaging system.
Protocol 3: In Vivo Xenograft Tumor Model
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Cell Preparation: Culture a HER2-positive cell line (e.g., BT-474) and harvest cells during the logarithmic growth phase. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
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Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of 6-8 week old female athymic nude mice.
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Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 3-4 days. The tumor volume can be calculated using the formula: (Length x Width^2) / 2.
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Treatment: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups. Administer this compound orally at the desired dose (e.g., 20 mg/kg) once daily. The control group should receive the vehicle.
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Efficacy and Toxicity Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis.
Mandatory Visualizations
Caption: this compound inhibits the HER2 signaling pathway.
References
- 1. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 2. HER2 signaling pathway activation and response of breast cancer cells to HER2-targeting agents is dependent strongly on the 3D microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HER2/PI3K/AKT pathway in HER2-positive breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aberrant Signaling through the HER2-ERK1/2 Pathway is Predictive of Reduced Disease-Free and Overall Survival in Early Stage Non-Small Cell Lung Cancer (NSCLC) Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 8. Molecular analysis of HER2 signaling in human breast cancer by functional protein pathway activation mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 9. clyte.tech [clyte.tech]
Addressing inconsistent results in SPH5030-based studies.
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource to address potential inconsistencies and challenges encountered in studies involving SPH5030, a selective and irreversible HER2 tyrosine kinase inhibitor. By offering detailed troubleshooting guides, frequently asked questions, and standardized protocols, we aim to foster reproducibility and accelerate research and development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel, selective, and irreversible tyrosine kinase inhibitor.[1][2][3] It primarily targets Human Epidermal Growth Factor Receptor 2 (HER2) and, to a lesser extent, the Epidermal Growth Factor Receptor (EGFR).[1][3] By binding to these receptors, this compound inhibits their kinase activity, thereby blocking downstream signaling pathways crucial for cell growth, differentiation, and survival, such as the PI3K/AKT and MAPK pathways.[1][4] Its irreversible binding offers a sustained inhibitory effect.[1][2]
Q2: What are the reported IC50 values for this compound against its primary targets and various cell lines?
The half-maximal inhibitory concentration (IC50) values for this compound are summarized in the table below. These values are crucial for determining appropriate experimental concentrations.
| Target/Cell Line | IC50 Value (nM) | Notes |
| HER2 (kinase activity) | 3.51[1][3] | Cell-free kinase assay |
| EGFR (kinase activity) | 8.13[1][3] | Cell-free kinase assay |
| NCI-N87 | 1.09[3] | HER2-overexpressing gastric cancer cell line |
| BT-474 | 2.01[3] | HER2-overexpressing breast cancer cell line |
| SK-BR-3 | 20.09[3] | HER2-overexpressing breast cancer cell line |
| BaF3 | 6.3[3] | Pro-B cell line |
Q3: What is the recommended solvent and storage condition for this compound?
For in vitro studies, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is critical to store the stock solution at -20°C or -80°C to maintain its stability and activity. Avoid repeated freeze-thaw cycles, which can degrade the compound. For in vivo studies, the formulation will depend on the specific experimental design and animal model.
Q4: Are there known off-target effects or cross-reactivity with other kinases?
This compound is designed for better HER2 selectivity compared to other irreversible inhibitors like neratinib and pyrotinib.[1][2] While it shows some activity against EGFR, its primary potency is directed towards HER2.[1][3] However, like any kinase inhibitor, the potential for off-target effects exists, especially at higher concentrations. Researchers should consider performing kinome-wide profiling to assess specificity in their experimental system if off-target effects are suspected.
Troubleshooting Guide
Issue 1: Higher than expected IC50 values or reduced potency in cell-based assays.
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Ensure this compound stock solutions are fresh and have been stored properly at -20°C or -80°C. Avoid multiple freeze-thaw cycles. Prepare fresh dilutions from a new stock solution. |
| Cell Line Integrity | Verify the identity and HER2 expression level of your cell line using STR profiling and Western blot or flow cytometry, respectively. Cell lines can lose protein expression over time with continuous passaging. |
| Assay Conditions | Optimize cell seeding density and assay duration. For a 72-hour proliferation assay, ensure cells are in the exponential growth phase.[3] Check for interference of the assay readout (e.g., MTT, CellTiter-Glo) with this compound or the vehicle (DMSO). |
| Serum Protein Binding | High serum concentrations in the culture medium can lead to drug sequestration by proteins like albumin, reducing the effective concentration of this compound. Consider reducing the serum percentage during the treatment period, if compatible with your cell line. |
Issue 2: Inconsistent results in Western blot analysis of downstream signaling pathways (e.g., p-HER2, p-AKT, p-ERK).
| Potential Cause | Troubleshooting Step |
| Suboptimal Treatment Time | Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) to determine the optimal time point for observing maximal inhibition of HER2 phosphorylation and its downstream targets. |
| Cell Lysis and Phosphatase Activity | Use fresh lysis buffer containing phosphatase and protease inhibitors. Keep samples on ice at all times during preparation to prevent dephosphorylation. |
| Antibody Quality | Validate the specificity of your primary antibodies for the phosphorylated and total proteins. Use positive and negative controls to ensure antibody performance. |
| Loading Controls | Ensure equal protein loading by quantifying total protein concentration before loading and using a reliable loading control (e.g., GAPDH, β-actin). |
Issue 3: Variability in in vivo tumor growth inhibition studies.
| Potential Cause | Troubleshooting Step |
| Pharmacokinetics and Dosing | This compound has shown good bioavailability in mice and rats.[3] However, ensure the dosing vehicle and route of administration are appropriate for consistent absorption. Refer to established protocols for oral gavage or intravenous injection.[3] |
| Tumor Model Heterogeneity | The growth rate and this compound sensitivity of xenograft tumors can vary.[2] Ensure tumors are of a consistent size at the start of treatment and randomize animals into control and treatment groups. |
| Animal Health | Monitor animal body weight and overall health. Significant weight loss or other adverse effects could impact tumor growth independently of the drug's anti-tumor activity.[3] |
Experimental Protocols & Visualizations
General Protocol for In Vitro Cell Proliferation Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium from a DMSO stock. Include a DMSO-only vehicle control.
-
Treatment: Remove the overnight culture medium from the cells and add the this compound dilutions.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions.[3]
-
Viability Assessment: Measure cell viability using a suitable assay (e.g., MTT, CellTiter-Glo) according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC50 value.
This compound Signaling Pathway Inhibition
This compound acts by inhibiting the kinase activity of HER2 and EGFR. This prevents the activation of downstream signaling cascades that are critical for cancer cell proliferation and survival.
Troubleshooting Logic for Inconsistent In Vitro Results
When faced with inconsistent results, a systematic approach can help identify the root cause. The following diagram outlines a logical flow for troubleshooting common issues in cell-based assays with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound, a Selective, Potent, and Irreversible Tyrosine Kinase Inhibitor for HER2-Amplified and HER2-Mutant Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Frontiers | Receptor Tyrosine Kinases and Their Signaling Pathways as Therapeutic Targets of Curcumin in Cancer [frontiersin.org]
Technical Support Center: Improving the Bioavailability of SPH5030 in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the bioavailability of SPH5030 in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is an orally bioavailable, irreversible inhibitor of the human epidermal growth factor receptor 2 (HER2), a receptor tyrosine kinase.[1] It has shown potent antineoplastic activity against HER2-amplified and HER2-mutant cancer cells.[2][3] Key properties are summarized below:
| Property | Description |
| Mechanism of Action | Irreversibly binds to and inhibits the kinase activity of HER2 (and EGFR), preventing downstream signaling pathways involved in cell proliferation and survival.[2][3] |
| Solubility | Characterized as a low solubility and low permeability compound.[4][5] It is highly soluble in DMSO (≥ 100 mg/mL). |
| Metabolism | Primarily metabolized by cytochrome P450 enzymes CYP3A4/5 and CYP2C8.[2][6] |
| Excretion | Mainly excreted in the feces.[2][6] |
Q2: What is the reported oral bioavailability of this compound in different animal models?
The oral bioavailability of this compound has been reported to vary across different preclinical animal models.
| Animal Model | Oral Bioavailability (%) |
| Rats | 56.4 - 71.35%[5] |
| Mice | 87.66% |
| Monkeys | 18.1 - 38.0%[5] |
Q3: What is the likely Biopharmaceutics Classification System (BCS) class of this compound?
Based on its reported low solubility and low permeability, this compound is likely classified as a BCS Class II or Class IV compound.[7] BCS Class II drugs have high permeability but low solubility, while Class IV drugs have both low solubility and low permeability. For BCS Class II drugs, enhancing the dissolution rate is the primary goal for improving bioavailability. For Class IV drugs, both solubility and permeability enhancement strategies are necessary.
Troubleshooting Guide: Formulation and Administration
This section provides guidance on common challenges encountered when working with a poorly soluble compound like this compound.
Formulation Issues
Q4: My this compound formulation is not homogenous and the compound is crashing out of solution/suspension. What can I do?
This is a common issue with poorly soluble compounds. Here are some troubleshooting steps:
-
Vehicle Selection: Ensure you are using an appropriate vehicle. For preclinical oral studies, common vehicles for poorly soluble compounds include:
-
Aqueous suspensions with suspending agents (e.g., 0.5% methylcellulose or carboxymethylcellulose) and a wetting agent (e.g., 0.1% Tween 80).
-
Lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS).
-
-
Particle Size Reduction: The solubility and dissolution rate of a compound can be improved by reducing its particle size. Consider micronization or nanomilling of the this compound powder.
-
Use of Solubilizing Excipients: Incorporate solubilizing agents into your formulation. The choice of excipient will depend on the formulation strategy.
-
pH Adjustment: Although less common for in vivo oral formulations due to the buffering capacity of the gastrointestinal tract, for certain compounds, adjusting the pH of the vehicle can improve solubility.
Q5: I am observing high variability in my pharmacokinetic data. Could the formulation be the cause?
Yes, formulation issues are a major contributor to high pharmacokinetic variability. Inconsistent dosing due to a non-homogenous formulation is a likely culprit.
-
Ensure Uniform Suspension: If using a suspension, it is critical to ensure it is uniformly mixed before and during dosing. Use a stirrer to keep the suspension homogenous while drawing up doses.
-
Consider a Solution or Lipid-Based Formulation: To eliminate variability from suspension inhomogeneity, consider developing a solution-based formulation if possible, or a lipid-based formulation like a SEDDS, which forms a microemulsion upon contact with aqueous fluids in the gut.
Oral Gavage Administration Issues
Q6: I am having difficulty administering the this compound suspension via oral gavage. The needle is getting clogged.
Clogging of the gavage needle is a frequent problem with suspensions.
-
Needle Gauge: Use a larger gauge gavage needle to accommodate the particle size of the suspension.
-
Viscosity of Vehicle: If the suspension is too viscous, it can be difficult to administer. You may need to adjust the concentration of your suspending agent.
-
Constant Agitation: Ensure the suspension is continuously mixed to prevent particles from settling and clogging the needle tip.
Q7: I am concerned about the welfare of the animals during oral gavage. What are the best practices?
Proper technique is crucial for animal welfare and data quality.
-
Proper Restraint: Ensure the animal is properly restrained to prevent movement and injury.
-
Correct Needle Placement: Measure the gavage needle from the tip of the animal's nose to the last rib to ensure it reaches the stomach without causing perforation.
-
Slow Administration: Administer the formulation slowly to prevent regurgitation and aspiration.
-
Observe the Animal: Monitor the animal for any signs of distress after the procedure.[8]
Experimental Protocols and Strategies to Improve Bioavailability
For a poorly soluble and potentially low permeability compound like this compound, several formulation strategies can be employed to enhance its oral bioavailability.
Nanosuspension Formulation
Principle: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution, leading to a higher dissolution rate and improved bioavailability.
Experimental Protocol:
-
Preparation of Nanosuspension:
-
Disperse this compound powder in an aqueous solution containing a stabilizer (e.g., 0.5% w/v hydroxypropyl methylcellulose) and a wetting agent (e.g., 0.1% w/v Tween 80).
-
Subject the suspension to high-pressure homogenization or wet media milling to reduce the particle size to the desired nanometer range.
-
-
Characterization:
-
Measure the particle size and distribution using dynamic light scattering.
-
Assess the physical stability of the nanosuspension over time.
-
-
In Vivo Administration:
-
Administer the nanosuspension to the animal model via oral gavage.
-
Collect blood samples at predetermined time points to determine the pharmacokinetic profile.
-
Self-Emulsifying Drug Delivery System (SEDDS)
Principle: SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form a fine oil-in-water emulsion or microemulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluid. The drug remains in a solubilized state, which can enhance its absorption.[1][2][4]
Experimental Protocol:
-
Excipient Screening:
-
Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafac), surfactants (e.g., Tween 80, Cremophor EL), and co-surfactants (e.g., Transcutol P, PEG 400).
-
-
Formulation Development:
-
Construct pseudo-ternary phase diagrams to identify the self-emulsifying regions for different combinations of oil, surfactant, and co-surfactant.
-
Prepare formulations within the optimal region and load with this compound.
-
-
Characterization:
-
Assess the self-emulsification performance by observing the formation of an emulsion upon dilution in water.
-
Measure the droplet size of the resulting emulsion using dynamic light scattering.
-
-
In Vivo Administration:
-
Administer the SEDDS formulation (typically in a gelatin capsule for larger animals or via gavage for rodents) to the animal model.
-
Conduct pharmacokinetic studies as described above.
-
Visualizations
HER2 Signaling Pathway
Caption: Simplified HER2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Improving this compound Bioavailability
Caption: A logical workflow for the development and in vivo testing of this compound formulations.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. ajphr.com [ajphr.com]
- 3. Discovery of Novel Irreversible HER2 Inhibitors for Breast Cancer Treatment [scirp.org]
- 4. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
Best practices for long-term storage and stability of SPH5030.
This technical support center provides best practices for the long-term storage and stability of SPH5030, alongside troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.
Best Practices for Long-Term Storage and Stability of this compound
Proper storage and handling of this compound are critical to maintain its integrity and ensure reproducible experimental results.
Storage Recommendations
Quantitative data for the storage of this compound as a solid and in solvent are summarized below.
| Form | Storage Temperature | Duration | Special Conditions |
| Solid | 4°C | Long-term | Protect from light, store under nitrogen.[1][2] |
| In Solvent | -80°C | Up to 6 months | Protect from light, store under nitrogen.[1][2] |
| -20°C | Up to 1 month | Protect from light, store under nitrogen.[1][2] |
Frequently Asked Questions (FAQs) - Storage and Stability
Q1: How should I prepare a stock solution of this compound?
A1: this compound is soluble in DMSO at concentrations of ≥ 100 mg/mL (171.64 mM).[1][2] For in vitro experiments, it is common to first dissolve kinase inhibitors in a non-polar organic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. To prepare a stock solution, use newly opened, anhydrous DMSO to avoid hygroscopic effects that can impact solubility.[1] To enhance solubility, you can warm the solution to 37°C and sonicate for a short period.[2]
Q2: How can I avoid degradation of this compound in solution?
A2: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes before storage.[1][2] Store these aliquots at -80°C for up to 6 months or -20°C for up to 1 month, protected from light and under a nitrogen atmosphere.[1][2]
Q3: Is this compound sensitive to light?
A3: Yes, it is recommended to protect this compound from light during storage as both a solid and in solution.[1][2] Use amber vials or wrap containers in foil to minimize light exposure.
Q4: What are the signs of this compound degradation?
A4: Visual signs of degradation can include a change in color or the appearance of precipitates in the solution. For a more definitive assessment, analytical methods such as High-Performance Liquid Chromatography (HPLC) can be used to check for the appearance of degradation peaks and to confirm the purity of the compound.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Cell Viability Assay (MTT/MTS Assay)
This protocol outlines the steps to assess the effect of this compound on the viability of HER2-positive cancer cell lines.
Methodology:
-
Cell Seeding:
-
Culture HER2-positive cancer cell lines (e.g., BT-474, SK-BR-3, NCI-N87) in the recommended medium.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of your this compound stock solution in the complete culture medium to achieve the desired final concentrations (e.g., 0-10 µM).[3]
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[3]
-
-
MTT/MTS Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Alternatively, for an MTS assay, add 20 µL of the MTS reagent directly to each well and incubate for 1-4 hours at 37°C.[4]
-
-
Formazan Solubilization and Absorbance Measurement:
-
For the MTT assay, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
For the MTS assay, the formazan product is soluble in the culture medium.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Western Blot Analysis of HER2 Signaling Pathway
This protocol is for assessing the inhibitory effect of this compound on the phosphorylation of HER2 and downstream signaling proteins.
Methodology:
-
Cell Treatment and Lysis:
-
Seed HER2-positive cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 1-2 hours). Include a vehicle control.
-
For some experiments, you may need to stimulate the cells with a growth factor (e.g., EGF) to induce pathway activation.
-
Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by SDS-PAGE on a 4-20% gradient Tris-Glycine polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% w/v BSA in 1X TBS with 0.1% Tween® 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated HER2 (p-HER2), total HER2, phosphorylated downstream targets (e.g., p-Akt, p-ERK), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle shaking.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels and the loading control.
-
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
In Vitro Cell-Based Assays
Q1: I am not observing the expected decrease in cell viability with this compound treatment. What could be the reason?
A1:
-
Compound Integrity: Verify that your this compound stock solution was prepared and stored correctly to prevent degradation. Consider preparing a fresh stock solution from the solid compound.
-
Cell Line Sensitivity: The sensitivity to this compound can vary between different HER2-positive cell lines. Ensure you are using a cell line known to be sensitive to HER2 inhibition. IC50 values for this compound have been reported as 1.09 nM for NCI-N87, 2.01 nM for BT-474, and 20.09 nM for SK-BR-3 cells.[3]
-
Dose and Duration: Perform a dose-response experiment with a wide range of this compound concentrations and consider extending the treatment duration.
-
Cell Density: High cell confluency can sometimes reduce the apparent efficacy of a drug. Optimize your cell seeding density.
Q2: My Western blot results show no change in p-HER2 levels after this compound treatment. What should I check?
A2:
-
Lysis Buffer: Ensure your lysis buffer contains freshly added phosphatase and protease inhibitors to prevent dephosphorylation of your target proteins.
-
Antibody Quality: Verify the specificity and optimal dilution of your primary antibodies for p-HER2 and total HER2.
-
Treatment Time: The inhibition of HER2 phosphorylation can be a rapid event. Perform a time-course experiment to determine the optimal time point to observe the maximum inhibitory effect.
-
Basal Pathway Activity: If the basal level of p-HER2 in your cell line is low, you may need to stimulate the cells with a growth factor to induce a robust signal that can be inhibited.
General Troubleshooting
Q3: How can I be sure the observed effects are due to the inhibition of HER2 and not off-target effects?
A3:
-
Use a Control Compound: Include a structurally unrelated HER2 inhibitor in your experiments to confirm that the observed phenotype is due to on-target HER2 inhibition.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing a form of HER2 that is resistant to this compound. If the phenotype is rescued, it is likely an on-target effect.
-
Kinase Profiling: For a comprehensive analysis of selectivity, consider a kinase panel screening to identify potential off-target interactions.
HER2 Signaling Pathway
This compound is an irreversible inhibitor of the human epidermal growth factor receptor 2 (HER2), a receptor tyrosine kinase.[1] Upon activation, HER2 forms homodimers or heterodimers with other ErbB family members, leading to the autophosphorylation of tyrosine residues in its cytoplasmic domain. This initiates downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation, survival, and differentiation. This compound selectively binds to and inhibits the kinase activity of both wild-type and various mutant forms of HER2, thereby preventing HER2-mediated signaling and leading to cell death in HER2-expressing tumor cells.[1]
References
- 1. Facebook [cancer.gov]
- 2. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Overcoming SPH5030 Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to SPH5030 in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel, irreversible tyrosine kinase inhibitor (TKI) that targets Human Epidermal Growth Factor Receptor 2 (HER2). It is structurally modified from tucatinib and pyrotinib, aiming to combine the target selectivity of tucatinib with the irreversible inhibitory effect of pyrotinib. This compound is designed to treat HER2-amplified and HER2-mutant cancers.
Q2: My HER2-positive cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
Resistance to HER2 TKIs like this compound can arise through several mechanisms:
-
Secondary Mutations in the HER2 Kinase Domain: Mutations can develop that either sterically hinder the binding of this compound to the HER2 kinase domain or alter the conformation of the kinase to a drug-resistant state. A common example in other TKIs is the "gatekeeper" mutation (e.g., T798I in HER2), which is located at the entrance of the ATP-binding pocket.[1][2][3] Other mutations, such as T862A and L755S, have also been implicated in resistance to HER2 TKIs.[1]
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for HER2 inhibition by upregulating alternative signaling pathways. This can involve the activation of other receptor tyrosine kinases (RTKs) like EGFR, HER3, or the Insulin-like Growth Factor 1 Receptor (IGF-1R).[4][5][6][7] Activation of these bypass pathways can lead to the reactivation of downstream pro-survival signaling, primarily the PI3K/AKT/mTOR and MAPK/ERK pathways.[4][5][8]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2 (also known as BCRP), can actively pump this compound out of the cancer cell, reducing its intracellular concentration and thereby its efficacy.[9][10][11]
-
Transcriptional and Epigenetic Alterations: Changes in gene expression patterns, not caused by mutation, can also lead to a resistant phenotype. This can include the upregulation of anti-apoptotic proteins or the downregulation of tumor suppressors.
Q3: How can I confirm that my cell line has developed resistance to this compound?
You can confirm resistance through a combination of the following experimental approaches:
-
Determine the IC50 Value: Perform a dose-response assay (e.g., MTT, CCK-8) to compare the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line to the parental, sensitive cell line. A significant increase in the IC50 value (typically 3-fold or higher) is a strong indicator of resistance.[12]
-
Western Blot Analysis: Assess the phosphorylation status of HER2 and downstream signaling proteins (e.g., AKT, ERK) in the presence and absence of this compound. In resistant cells, you may observe persistent phosphorylation of these proteins even at high concentrations of the drug.
-
Gene Sequencing: Sequence the HER2 kinase domain in your resistant cell line to identify any potential secondary mutations.
-
Protein Expression Analysis: Use western blotting or proteomics to check for the overexpression of bypass pathway receptors (e.g., EGFR, HER3, IGF-1R) or drug efflux pumps (e.g., ABCG2).
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Decreased this compound efficacy in my cell line. | Development of acquired resistance. | 1. Confirm resistance by comparing the IC50 of the current cell line with the parental line. 2. Investigate the underlying mechanism (see FAQs). |
| Persistent downstream signaling (p-AKT, p-ERK) despite this compound treatment. | Activation of a bypass signaling pathway. | 1. Screen for upregulation and activation of other RTKs (e.g., EGFR, HER3, MET, IGF-1R) via Western blot or RT-qPCR. 2. Consider combination therapy with an inhibitor of the identified bypass pathway. |
| No mutations found in the HER2 kinase domain, but cells are still resistant. | 1. Overexpression of drug efflux pumps. 2. Activation of a bypass pathway. | 1. Assess the expression of ABC transporters (e.g., ABCG2) via Western blot or RT-qPCR. 2. Perform a drug accumulation assay to measure intracellular this compound levels. 3. Investigate bypass signaling pathways. |
| My this compound-resistant cell line is also resistant to other HER2 TKIs. | Cross-resistance due to a shared resistance mechanism. | 1. Test the sensitivity of your resistant line to a panel of HER2 TKIs with different binding modes or targets (e.g., reversible vs. irreversible, pan-HER vs. HER2-specific). 2. Consider next-generation inhibitors that may overcome the specific resistance mechanism. |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cancer Cell Lines
This protocol describes a method for generating this compound-resistant cancer cell lines through continuous exposure to escalating drug concentrations.[12][13][14][15][16]
Materials:
-
Parental HER2-positive cancer cell line
-
This compound
-
Complete cell culture medium
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CCK-8)
-
Microplate reader
Procedure:
-
Determine the initial IC50 of this compound:
-
Seed the parental cells in 96-well plates.
-
Treat with a range of this compound concentrations for 72 hours.
-
Perform a cell viability assay to determine the IC50.
-
-
Initial Drug Exposure:
-
Culture the parental cells in a medium containing this compound at a concentration equal to the IC50.
-
Maintain the culture, changing the medium with fresh drug every 3-4 days.
-
-
Dose Escalation:
-
Once the cells resume a normal growth rate, increase the this compound concentration by 1.5 to 2-fold.
-
Continue this stepwise increase in drug concentration as the cells adapt.
-
-
Establishment of Resistant Line:
-
Continue the dose escalation until the cells are proliferating in a concentration of this compound that is at least 10-fold higher than the initial IC50.
-
At this point, the cell line is considered resistant.
-
-
Characterization and Banking:
-
Confirm the degree of resistance by re-evaluating the IC50.
-
Cryopreserve aliquots of the resistant cell line at various passages.
-
Protocol 2: Western Blot Analysis of HER2 Signaling Pathway
Materials:
-
Parental and this compound-resistant cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-p-HER2, anti-HER2, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed parental and resistant cells and allow them to attach.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2, 6, 24 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Presentation
Table 1: IC50 Values of this compound in Sensitive and Resistant Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance |
| BT-474 | 5 | 150 | 30 |
| SK-BR-3 | 8 | 200 | 25 |
| NCI-N87 | 3 | 100 | 33.3 |
Table 2: Relative Protein Expression in this compound-Resistant Cells
| Protein | Fold Change vs. Parental (Resistant Line 1) | Fold Change vs. Parental (Resistant Line 2) |
| p-HER2 | 2.5 | 3.1 |
| p-EGFR | 4.2 | 1.5 |
| p-AKT | 3.8 | 2.9 |
| ABCG2 | 5.1 | 6.7 |
Visualizations
Caption: Workflow for generating and characterizing this compound resistance.
Caption: Bypass signaling pathways in this compound resistance.
Caption: Mechanism of drug efflux mediated resistance.
References
- 1. Acquired secondary HER2 mutations enhance HER2/MAPK signaling and promote resistance to HER2 kinase inhibition in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human breast cancer cells harboring a gatekeeper T798M mutation in HER2 overexpress EGFR ligands and are sensitive to dual inhibition of EGFR and HER2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An acquired HER2 T798I gatekeeper mutation induces resistance to neratinib in a patient with HER2 mutant-driven breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Resistance to HER2-directed antibodies and tyrosine kinase inhibitors: Mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Abstract PD8-06: Acquired resistance to tucatinib is associated with EGFR amplification in HER2+ breast cancer (BC) models and can be overcome by a more complete blockade of HER receptor layer | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Drug Combination Could Offer Therapy for Treatment-Resistant Breast Cancer | Technology Networks [technologynetworks.com]
- 9. Tyrosine kinase inhibitor resistance in cancer: role of ABC multidrug transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tyrosine kinase inhibitors as modulators of ABC transporter-mediated drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Cell Culture Academy [procellsystem.com]
- 16. researchgate.net [researchgate.net]
Validating the specificity of SPH5030 in a new experimental setup.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the specificity of SPH5030, a novel, selective, and irreversible HER2 tyrosine kinase inhibitor, in new experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a next-generation irreversible tyrosine kinase inhibitor. Its primary target is HER2 (Human Epidermal Growth Factor Receptor 2), a receptor tyrosine kinase that is frequently overexpressed in various cancers, including breast and gastric cancers.[1][2][3] this compound also exhibits inhibitory activity against EGFR (Epidermal Growth Factor Receptor).[1][2] It was developed to offer improved selectivity for HER2 compared to other irreversible inhibitors like neratinib and pyrotinib, with the aim of reducing off-target adverse events.[1][2][3]
Q2: How does this compound's selectivity compare to other HER2 inhibitors?
A2: this compound has demonstrated superior HER2 selectivity in preclinical studies. For instance, its inhibitory activity against HER2 is significantly higher than that of neratinib and pyrotinib.[1][2] This enhanced selectivity is a key feature designed to minimize side effects associated with off-target kinase inhibition.[1][2][3]
Q3: What are the known off-target effects of this compound?
A3: The primary known off-target activity of this compound is the inhibition of EGFR.[1][2] While designed for HER2 selectivity, the structural similarities in the ATP-binding sites of the ErbB family of receptors can lead to cross-reactivity. In a Phase Ia clinical trial, common treatment-related adverse events included diarrhea, increased creatinine, hypokalemia, fatigue, and increased AST and bilirubin, which may be associated with on-target and potential off-target effects.[4] Researchers should empirically determine off-target effects in their specific experimental system.
Q4: Why is it critical to validate the specificity of this compound in my experimental model?
A4: Validating the specificity of any kinase inhibitor, including this compound, is crucial for several reasons. Firstly, the cellular context, including the expression levels of on-target and potential off-target kinases, can influence the inhibitor's activity. Secondly, unexpected off-target effects can lead to misinterpretation of experimental results, attributing a biological effect to the inhibition of the primary target when it may be due to the inhibition of another kinase.[5][6] Finally, understanding the complete selectivity profile in your model ensures the robustness and reproducibility of your findings.
Troubleshooting Guide
This guide addresses common issues encountered when validating the specificity of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 values in cell-based assays | 1. Cell line heterogeneity or genetic drift.2. Variations in cell seeding density or confluency.3. Inconsistent inhibitor concentration due to improper storage or handling.4. Differences in assay incubation times. | 1. Use low-passage, authenticated cell lines. Regularly perform cell line authentication.2. Optimize and standardize cell seeding density to ensure cells are in the exponential growth phase.3. Prepare fresh serial dilutions of this compound for each experiment from a new aliquot of concentrated stock.4. Standardize the duration of inhibitor treatment across all experiments. |
| Discrepancy between biochemical and cellular potency | 1. Poor cell permeability of the compound.2. High intracellular ATP concentrations competing with the inhibitor.3. Presence of drug efflux pumps in the cell line.4. Rapid degradation of the compound in cell culture media. | 1. While this compound has shown good pharmacokinetic characteristics, consider performing a cellular uptake assay if permeability is a concern.[3]2. This is a common challenge for ATP-competitive inhibitors. The irreversible nature of this compound helps to overcome this over time.3. Test for the expression of common ABC transporters (e.g., P-glycoprotein) in your cell line.4. Assess the stability of this compound in your specific cell culture medium over the course of the experiment. |
| Unexpected biological effects at concentrations that should be specific for HER2 | 1. Inhibition of EGFR, especially in models with high EGFR expression.2. Inhibition of an unknown off-target kinase that is critical in your cellular model.3. Activation of compensatory signaling pathways. | 1. Compare the effects of this compound with a highly selective EGFR inhibitor. Measure the phosphorylation status of both HER2 and EGFR.2. Perform a broad kinase screen or a proteomic-based target engagement study (e.g., CETSA-MS) to identify potential off-targets in your system.3. Investigate feedback loops and pathway crosstalk by analyzing the phosphorylation of key downstream signaling nodes over a time course. |
| Incomplete inhibition of downstream signaling (e.g., p-AKT, p-ERK) | 1. Insufficient inhibitor concentration or treatment time.2. Activation of parallel signaling pathways that converge on the same downstream effectors.3. Presence of HER2 mutations that may confer resistance. | 1. Perform dose-response and time-course experiments to determine the optimal conditions for target inhibition.2. Use pathway analysis tools and consider co-treatment with inhibitors of other relevant pathways to dissect the signaling network.3. Sequence the HER2 gene in your cell line to check for known resistance mutations. This compound has shown activity against some HER2 mutants.[3] |
Experimental Protocols for Specificity Validation
1. Kinase Selectivity Profiling (In Vitro)
This experiment assesses the inhibitory activity of this compound against a broad panel of purified kinases.
-
Objective: To determine the IC50 values of this compound for a wide range of kinases to identify potential off-targets.
-
Methodology:
-
Utilize a commercial kinase profiling service or an in-house platform. These services typically use radiometric or fluorescence-based assays.
-
Provide the service with a sample of this compound at a specified concentration.
-
A primary screen is often performed at a single high concentration (e.g., 1 or 10 µM) to identify initial "hits."
-
For any kinase showing significant inhibition (e.g., >50%) in the primary screen, a secondary screen should be performed to determine the IC50 value using a dose-response curve.
-
Compare the IC50 values for off-target kinases to the IC50 for HER2 and EGFR to establish a selectivity profile.
-
Data Presentation: In Vitro Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Fold Selectivity vs. HER2 | Notes |
| HER2 | 3.51 | 1 | Primary Target [1][2] |
| EGFR | 8.13 | 2.3 | Primary Off-Target [1][2] |
| Kinase X | User-determined | User-calculated | Example off-target |
| Kinase Y | User-determined | User-calculated | Example off-target |
| ... | ... | ... | ... |
2. Western Blot Analysis of Downstream Signaling
This experiment validates on-target engagement in a cellular context by measuring the phosphorylation of downstream signaling proteins.
-
Objective: To confirm that this compound inhibits HER2 and EGFR signaling pathways in intact cells.
-
Methodology:
-
Culture HER2-positive cells (e.g., BT-474, NCI-N87) to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours, if necessary, to reduce basal signaling.
-
Treat cells with a dose range of this compound (e.g., 1 nM to 1 µM) for a specified time (e.g., 2, 6, or 24 hours).
-
If the pathway is not constitutively active, stimulate with an appropriate ligand (e.g., EGF for the EGFR pathway) for a short period before harvesting.
-
Lyse the cells and determine protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against:
-
p-HER2 (Tyr1221/1222)
-
Total HER2
-
p-EGFR (Tyr1173)
-
Total EGFR
-
p-AKT (Ser473)
-
Total AKT
-
p-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
A loading control (e.g., GAPDH or β-actin)
-
-
Incubate with appropriate secondary antibodies and visualize the bands.
-
Quantify band intensities to determine the dose-dependent inhibition of phosphorylation.
-
3. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct target engagement in a cellular environment.
-
Objective: To confirm that this compound directly binds to HER2 and potentially other off-targets in cells.
-
Methodology:
-
Treat intact cells with this compound or a vehicle control.
-
Lyse the cells and heat the lysates to a range of temperatures.
-
Centrifuge the heated lysates to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble HER2 (and other potential targets) at each temperature by Western blot or mass spectrometry (CETSA-MS).
-
Binding of this compound to HER2 will stabilize the protein, leading to a higher melting temperature compared to the vehicle-treated control.
-
Visualizations
Caption: Mechanism of action of this compound on the HER2/EGFR signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. preprints.org [preprints.org]
- 3. Discovery of this compound, a Selective, Potent, and Irreversible Tyrosine Kinase Inhibitor for HER2-Amplified and HER2-Mutant Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specificity and mechanism of action of some commonly used protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
SPH5030 vs. Neratinib: A Comparative Analysis of Efficacy in HER2+ Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical efficacy of SPH5030 and neratinib, two prominent tyrosine kinase inhibitors (TKIs) targeting HER2-positive (HER2+) cancers. The information presented is based on publicly available experimental data, offering a comprehensive overview to inform research and development decisions.
Executive Summary
This compound is a novel, selective, and irreversible HER2 inhibitor designed for enhanced potency against both wild-type and mutant forms of the HER2 receptor. Neratinib is an established, irreversible pan-HER inhibitor, targeting HER1 (EGFR), HER2, and HER4, and is approved for the treatment of HER2+ breast cancer. Preclinical evidence suggests that this compound exhibits greater selectivity and, in some contexts, superior potency compared to neratinib, particularly in models harboring specific HER2 mutations. This guide will delve into the in vitro and in vivo data that underpin these observations.
Mechanism of Action
Both this compound and neratinib are irreversible TKIs that covalently bind to a cysteine residue in the ATP-binding pocket of their target kinases. This irreversible binding leads to sustained inhibition of downstream signaling pathways crucial for tumor cell proliferation and survival.
-
This compound: An orally bioavailable, irreversible inhibitor of HER2, including its wild-type and various mutant forms.[1] Its high selectivity for HER2 is a key differentiating feature.[2][3]
-
Neratinib: An irreversible pan-HER inhibitor targeting EGFR (HER1), HER2, and HER4.[4][5][6][7][8] Its broader activity profile may contribute to a different efficacy and safety profile compared to more selective inhibitors.
The inhibition of these receptors blocks critical downstream signaling cascades, primarily the RAS/RAF/MEK/MAPK and PI3K/AKT pathways, which are pivotal in promoting cell proliferation, survival, and migration.[5]
Figure 1. Simplified HER2 signaling pathway and points of inhibition.
In Vitro Efficacy
Kinase Inhibitory Activity
This compound demonstrates potent inhibitory activity against HER2 and EGFR, with a significantly higher selectivity for HER2 compared to neratinib.
| Compound | Target | IC50 (nM) |
| This compound | HER2 | 3.51 |
| EGFR | 8.13 | |
| Neratinib | HER2 | ~81 (23-fold less potent than this compound) |
| EGFR | Not specified in direct comparison |
Table 1: Kinase inhibitory activity of this compound and neratinib. Data for this compound and the comparative potency of neratinib are derived from Li et al., 2022.[9][10]
Cell Proliferation Assays
This compound has shown potent anti-proliferative effects in various HER2-overexpressing cancer cell lines.
| Cell Line | Cancer Type | This compound IC50 (nM) | Neratinib IC50 (nM) |
| NCI-N87 | Gastric Carcinoma | 1.09 | Not specified in direct comparison |
| BT-474 | Breast Ductal Carcinoma | 2.01 | Not specified in direct comparison |
| SK-BR-3 | Breast Adenocarcinoma | 20.09 | Not specified in direct comparison |
Table 2: Anti-proliferative activity of this compound in HER2-overexpressing cell lines.[11] A direct side-by-side comparison of IC50 values with neratinib in these specific experiments was not provided in the cited source.
In Vivo Efficacy
A key preclinical study directly compared the in vivo antitumor efficacy of this compound and neratinib in xenograft mouse models, including a model with a HER2 exon 20 insertion mutation (A775_G776insYVMA), which is a common mechanism of resistance to some HER2-targeted therapies.
| Xenograft Model | Compound & Dose | Tumor Growth Inhibition (TGI) | Observations |
| BaF3-HER2A775_G776insYVMA | This compound (10 mg/kg, p.o., qd) | Significant | This compound demonstrated much higher potency than neratinib in this HER2-mutant model.[2][3] |
| Neratinib | Significant | Less potent than this compound.[2][3] | |
| HER2-Amplified Models | This compound (5-40 mg/kg, p.o., qd) | Dose-dependent | Well-tolerated with no significant body weight loss. |
| Neratinib (40 mg/kg, p.o., qd) | Significant | Effective in inhibiting tumor growth. |
Table 3: In vivo antitumor efficacy of this compound and neratinib in xenograft models.
Figure 2. General experimental workflow for in vivo xenograft studies.
Experimental Protocols
In Vitro Kinase Assay
The inhibitory activity of the compounds against HER2 and EGFR kinases was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay measures the phosphorylation of a substrate peptide by the respective kinase in the presence of varying concentrations of the inhibitor. The IC50 value, representing the concentration of the inhibitor required to achieve 50% inhibition of kinase activity, is then calculated.
Cell Proliferation Assay
HER2-positive cancer cell lines (e.g., NCI-N87, BT-474, SK-BR-3) were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with a range of concentrations of this compound or neratinib for a specified period (e.g., 72 hours). Cell viability was assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells. The IC50 values for cell proliferation were determined by fitting the dose-response data to a sigmoidal curve.
In Vivo Xenograft Studies
Female BALB/c nude mice were subcutaneously inoculated with HER2-positive tumor cells. When the tumors reached a predetermined volume (e.g., 100-200 mm³), the mice were randomized into treatment and control groups. The compounds (this compound, neratinib) or vehicle were administered orally once daily (p.o., qd) at specified doses. Tumor volumes and body weights were measured at regular intervals (e.g., twice weekly). Tumor growth inhibition (TGI) was calculated at the end of the study using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
Conclusion
The preclinical data presented in this guide highlight this compound as a potent and selective irreversible HER2 inhibitor with a promising efficacy profile, particularly in models of HER2-mutant cancer where it appears to be more potent than neratinib.[2][3] Neratinib remains a clinically validated and effective pan-HER inhibitor. The higher selectivity of this compound for HER2 over other HER family members may translate to a different safety and tolerability profile in clinical settings, potentially mitigating some of the off-target effects associated with broader spectrum inhibitors. Further clinical investigation is necessary to fully elucidate the comparative efficacy and safety of this compound and neratinib in patients with HER2+ malignancies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Combining neratinib with CDK4/6, mTOR and MEK inhibitors in models of HER2-positive cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neratinib shows efficacy in the treatment of HER2 amplified carcinosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with Lapatinib: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of this compound, a Selective, Potent, and Irreversible Tyrosine Kinase Inhibitor for HER2-Amplified and HER2-Mutant Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of neratinib in the treatment of HER2/neu-amplified epithelial ovarian carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neratinib in HER-2-positive breast cancer: results to date and clinical usefulness - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neratinib induces ErbB2 ubiquitylation and endocytic degradation via HSP90 dissociation in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neratinib shows efficacy in the treatment of HER2 amplified carcinosarcoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
SPH5030 vs. Pyrotinib: A Comparative Analysis of Two Irreversible HER2 Inhibitors
For Immediate Release
This guide provides a detailed comparative analysis of two irreversible tyrosine kinase inhibitors (TKIs) targeting Human Epidermal Growth Factor Receptor 2 (HER2): SPH5030 and pyrotinib. Developed for researchers, scientists, and drug development professionals, this document synthesizes preclinical and clinical data to offer an objective comparison of their performance, supported by experimental methodologies.
Introduction
HER2 is a well-validated therapeutic target in a variety of cancers, most notably in a subset of breast and gastric cancers where its overexpression drives tumor progression. Small molecule TKIs that target the intracellular kinase domain of HER2 have become a cornerstone of treatment for HER2-positive malignancies. Both this compound and pyrotinib are orally bioavailable, irreversible inhibitors of the HER2 tyrosine kinase. They function by covalently binding to the kinase domain, leading to sustained inhibition of HER2 signaling pathways and subsequent cell death in HER2-expressing tumor cells.[1][2] While both drugs share a common mechanism, emerging data suggests potential differences in their selectivity, efficacy against HER2 mutations, and clinical profiles.
This compound is a novel, selective, and irreversible HER2 inhibitor.[3] Pyrotinib is also an irreversible pan-ErbB receptor TKI with activity against HER1, HER2, and HER4.[4]
Mechanism of Action
Both this compound and pyrotinib exert their anti-cancer effects by irreversibly inhibiting the tyrosine kinase activity of HER2. This inhibition blocks the downstream signaling cascades, primarily the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation, survival, and migration.[1]
Pyrotinib has been shown to downregulate the expression of HER2 at the protein level by promoting its endocytosis and subsequent degradation through the ubiquitin-proteasome pathway.[5][6] This dual action of inhibiting kinase activity and promoting receptor degradation may contribute to its potent anti-tumor activity.
dot
Caption: Simplified HER2 signaling pathway and points of inhibition by this compound and pyrotinib.
Chemical Structures
| Compound | Chemical Structure | Molecular Formula |
| This compound | [Image of this compound chemical structure] | C₃₁H₃₁FN₈O₃ |
| Pyrotinib | [Image of pyrotinib chemical structure] | C₃₂H₃₁ClN₆O₃ |
Preclinical Performance
In Vitro Kinase and Cell-Based Assays
A key differentiator between this compound and pyrotinib appears to be HER2 selectivity. Preclinical data indicates that this compound has a significantly higher selectivity for HER2 over EGFR compared to pyrotinib.[7] This enhanced selectivity may translate to a more favorable side effect profile in the clinical setting by minimizing off-target effects related to EGFR inhibition, such as skin rash and diarrhea.
| Parameter | This compound | Pyrotinib | Reference |
| HER2WT IC₅₀ | 3.51 nM | 8.1 nM | [3][8] |
| EGFRWT IC₅₀ | 8.13 nM | 5.6 nM | [3][8] |
| HER2 Selectivity (EGFR IC₅₀ / HER2 IC₅₀) | ~2.3 | ~0.7 | Calculated from[3][8] |
In Vitro Proliferation Assays (IC₅₀)
| Cell Line | HER2 Status | This compound | Pyrotinib | Reference |
| NCI-N87 | Amplified | 1.09 nM | - | [3][9] |
| BT-474 | Amplified | 2.01 nM | - | [3][9] |
| SK-BR-3 | Amplified | 20.09 nM | - | [3][9] |
| BaF3 | HER2-mutant | 6.3 nM | - | [3][9] |
Note: Direct head-to-head in vitro proliferation data for pyrotinib in the same cell lines under identical experimental conditions was not available in the reviewed literature.
In Vivo Xenograft Models
This compound has demonstrated significant in vivo antitumor efficacy in xenograft mouse models, including a HER2 mutation A775_G776insYVMA model where its potency was reported to be much higher than that of neratinib and pyrotinib.[7] Pyrotinib has also shown pronounced anticancer effects in SKBR3 xenograft mouse models, leading to a reduction in tumor volume.[6]
Clinical Performance
Efficacy
This compound: In a Phase Ia dose-escalation study (NCT05245058) in patients with HER2-positive advanced solid tumors (primarily breast and colorectal cancer), this compound demonstrated promising preliminary activity.[10]
-
Objective Response Rate (ORR): 21.4%
-
Disease Control Rate (DCR): 78.6%
-
Clinical Benefit Rate: 35.7%
Pyrotinib: Pyrotinib has undergone more extensive clinical evaluation and has shown significant efficacy in multiple clinical trials, particularly in HER2-positive breast cancer.
PHOEBE Trial (NCT03080805): A Phase 3 trial comparing pyrotinib plus capecitabine to lapatinib plus capecitabine in patients with HER2-positive metastatic breast cancer previously treated with trastuzumab and a taxane.[5]
| Parameter | Pyrotinib + Capecitabine | Lapatinib + Capecitabine |
| Median Progression-Free Survival (PFS) | 12.5 months | 6.8 months |
| Objective Response Rate (ORR) | 67.2% | 51.5% |
An updated analysis of the PHOEBE trial also showed a statistically significant improvement in overall survival (OS) for the pyrotinib arm.[1]
PHILA Trial (NCT03863223): A Phase 3 trial evaluating pyrotinib or placebo in combination with trastuzumab and docetaxel as a first-line treatment for HER2-positive metastatic breast cancer. The combination including pyrotinib showed a significant improvement in PFS.[11]
Safety and Tolerability
This compound: The most common treatment-related adverse events (TRAEs) in the Phase Ia study were diarrhea, increased creatinine, hypokalemia, fatigue, and increased AST and bilirubin.[10]
Pyrotinib: The most common adverse event associated with pyrotinib is diarrhea.[4][5][12] In the PHOEBE trial, grade 3 or worse diarrhea was more frequent in the pyrotinib group compared to the lapatinib group.[5] Other common adverse events include hand-foot syndrome, vomiting, and nausea.[12][13]
Experimental Protocols
In Vitro Kinase Assay (General Protocol)
This protocol outlines the general steps for determining the in vitro kinase inhibitory activity of compounds like this compound and pyrotinib.
dot
Caption: A generalized workflow for an in vitro kinase assay.
-
Reagent Preparation: Prepare solutions of the purified recombinant HER2 or EGFR kinase, a suitable kinase substrate (e.g., a synthetic peptide), ATP, and the test compound (this compound or pyrotinib) at various concentrations.
-
Kinase Reaction: In a microplate, combine the kinase and the test compound and incubate for a defined period to allow for binding.
-
Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature for a specific duration to allow for substrate phosphorylation.
-
Termination: Stop the reaction, often by adding a solution that chelates divalent cations necessary for kinase activity.
-
Detection: Quantify the extent of substrate phosphorylation. This can be done using various methods, such as measuring the amount of ADP produced (e.g., using ADP-Glo™ Kinase Assay) or using phospho-specific antibodies in an ELISA format.[11][14]
-
Data Analysis: Plot the kinase activity against the concentration of the test compound to determine the IC₅₀ value.
Cell Viability Assay (CCK-8/MTT)
This protocol describes a common method to assess the anti-proliferative effects of this compound and pyrotinib on cancer cell lines.
-
Cell Seeding: Plate HER2-positive cancer cells (e.g., NCI-N87, BT-474, SK-BR-3) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or pyrotinib and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Reagent Addition: Add CCK-8 or MTT reagent to each well and incubate for 1-4 hours.[13][15]
-
Measurement: For CCK-8, measure the absorbance at 450 nm. For MTT, first add a solubilizing agent to dissolve the formazan crystals, then measure the absorbance at 570 nm.[13][15]
-
Data Analysis: Calculate the percentage of cell viability relative to the control and plot against the compound concentration to determine the IC₅₀ value.
Western Blotting for HER2 Signaling
This protocol is used to analyze the effect of this compound and pyrotinib on the phosphorylation status of HER2 and its downstream signaling proteins.
-
Cell Treatment and Lysis: Treat HER2-positive cells with the test compound for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.[16][17]
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total HER2, phosphorylated HER2 (p-HER2), total Akt, p-Akt, total ERK, and p-ERK.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[16][17]
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo anti-tumor efficacy of this compound and pyrotinib.
-
Cell Implantation: Subcutaneously inject HER2-positive cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).[18]
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomize the mice into treatment groups and administer this compound, pyrotinib, or a vehicle control orally at specified doses and schedules.
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Data Analysis: Plot the tumor growth curves and calculate tumor growth inhibition.
Summary and Future Directions
Both this compound and pyrotinib are potent, irreversible HER2 TKIs with demonstrated anti-cancer activity. Pyrotinib has a more established clinical profile with proven efficacy in HER2-positive metastatic breast cancer. This compound, a newer agent, shows promise with high HER2 selectivity in preclinical models and early signs of clinical activity. The potentially improved safety profile of this compound due to its higher selectivity for HER2 over EGFR warrants further investigation in larger clinical trials.
Future head-to-head clinical trials directly comparing this compound and pyrotinib will be crucial to definitively establish their relative efficacy and safety. Furthermore, exploring the activity of this compound in patient populations with specific HER2 mutations who have developed resistance to other HER2-targeted therapies is a promising area for future research.
References
- 1. Pyrotinib induces cell death in HER2-positive breast cancer via triggering HSP90-dependent HER2 degradation and ROS/HSF-1-dependent oxidative DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. onclive.com [onclive.com]
- 4. cancernetwork.com [cancernetwork.com]
- 5. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of this compound, a Selective, Potent, and Irreversible Tyrosine Kinase Inhibitor for HER2-Amplified and HER2-Mutant Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. ascopubs.org [ascopubs.org]
- 11. promega.com [promega.com]
- 12. targetedonc.com [targetedonc.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. origene.com [origene.com]
- 18. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
SPH5030 and Tucatinib: A Comparative Analysis of HER2 Kinase Selectivity
In the landscape of targeted therapies for HER2-positive cancers, both SPH5030 and tucatinib have emerged as potent tyrosine kinase inhibitors (TKIs). While both drugs target the human epidermal growth factor receptor 2 (HER2), their distinct molecular characteristics, including their selectivity and mode of inhibition, differentiate their preclinical profiles. This guide provides a detailed comparison of the selectivity of this compound and tucatinib, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
Executive Summary
This compound is a novel, irreversible HER2 inhibitor designed to offer high selectivity. Preclinical data indicates that it potently inhibits HER2 while demonstrating significantly less activity against the epidermal growth factor receptor (EGFR), a common off-target that can lead to toxicities. Tucatinib is a highly selective, reversible HER2 inhibitor, also with minimal inhibitory effects on EGFR. While direct head-to-head studies are limited, available data from separate preclinical investigations suggest that both compounds exhibit a favorable selectivity profile for HER2 over EGFR. This compound's irreversible binding mechanism, however, may offer a distinct advantage in terms of sustained target inhibition.
Data Presentation
The following tables summarize the in vitro inhibitory activities of this compound and tucatinib against HER2 and EGFR from published preclinical studies. It is important to note that these values were obtained from different experimental settings and should be interpreted with caution as direct comparisons can be challenging.
Table 1: Biochemical Inhibitory Activity (IC50, nM)
| Compound | Target Kinase | IC50 (nM) | Selectivity Ratio (EGFR/HER2) | Source |
| This compound | HER2 | 3.51 | ~2.3 | [1][2] |
| EGFR | 8.13 | [1][2] | ||
| Tucatinib | HER2 | 6.9 | ~65 | [3] |
| EGFR | 449 | [3] |
Table 2: Cellular Inhibitory Activity
| Compound | Assay Type | Cell Line | Activity | Source |
| This compound | Anti-proliferative (IC50) | NCI-N87 (HER2-amplified) | 1.09 nM | [1] |
| BT-474 (HER2-amplified) | 2.01 nM | [1] | ||
| Tucatinib | HER2 Phosphorylation Inhibition (IC50) | BT-474 | >1000-fold selective for HER2 over EGFR | [4] |
Note: The selectivity ratio is a calculated value and provides an estimation of the compound's preference for HER2 over EGFR.
Experimental Protocols
The data presented above are derived from standard preclinical assays designed to determine the potency and selectivity of kinase inhibitors. Below are generalized methodologies for the key experiments cited.
Biochemical Kinase Inhibition Assay (IC50 Determination)
The half-maximal inhibitory concentration (IC50) of a compound against a purified kinase is determined using in vitro kinase assays. A common method is the ADP-Glo™ Kinase Assay.
Objective: To measure the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
General Procedure:
-
Reaction Setup: A reaction mixture is prepared containing the purified recombinant HER2 or EGFR kinase, a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase assay buffer.
-
Inhibitor Addition: A serial dilution of the test compound (this compound or tucatinib) is added to the reaction mixture. A control reaction with no inhibitor (or vehicle control, e.g., DMSO) is also prepared.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
ADP Detection: The amount of ADP produced, which is directly proportional to kinase activity, is measured. The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. A kinase detection reagent is then added to convert ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to generate a luminescent signal.
-
Data Analysis: The luminescence is measured using a plate reader. The percentage of kinase inhibition is calculated relative to the control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular HER2 Phosphorylation Assay
This assay measures the ability of a compound to inhibit the phosphorylation (activation) of HER2 within a cellular context.
Objective: To assess the potency of an inhibitor in a more physiologically relevant environment.
General Procedure:
-
Cell Culture: HER2-overexpressing cancer cell lines (e.g., BT-474, SK-BR-3, or NCI-N87) are cultured to a suitable confluency.
-
Serum Starvation: Cells are typically serum-starved for a period (e.g., 16-24 hours) to reduce basal levels of receptor phosphorylation.
-
Inhibitor Treatment: The cells are then treated with various concentrations of the test compound for a defined period.
-
Cell Lysis: After treatment, the cells are washed and lysed to extract cellular proteins. Phosphatase inhibitors are included in the lysis buffer to preserve the phosphorylation status of proteins.
-
Western Blotting:
-
The total protein concentration in each lysate is determined to ensure equal loading.
-
Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated HER2 (p-HER2).
-
A corresponding horseradish peroxidase (HRP)-conjugated secondary antibody is used for detection.
-
The signal is visualized using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody against total HER2 and a loading control protein (e.g., GAPDH or β-actin).
-
-
Data Analysis: The intensity of the p-HER2 bands is quantified and normalized to the total HER2 and/or the loading control. The percentage of inhibition of HER2 phosphorylation is calculated for each inhibitor concentration, and the IC50 value is determined.
Mandatory Visualization
The following diagrams illustrate the HER2 signaling pathway and a general workflow for determining kinase inhibitor selectivity.
Caption: HER2 signaling pathway and points of inhibition by this compound and tucatinib.
Caption: General workflow for determining kinase inhibitor selectivity.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. preprints.org [preprints.org]
- 3. targetedonc.com [targetedonc.com]
- 4. [PDF] Preclinical Activity of HER2-Selective Tyrosine Kinase Inhibitor Tucatinib as a Single Agent or in Combination with Trastuzumab or Docetaxel in Solid Tumor Models | Semantic Scholar [semanticscholar.org]
Validating the Anti-Tumor Effects of SPH5030 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anti-tumor effects of SPH5030, a novel selective and irreversible HER2 inhibitor. While specific quantitative in vivo data for this compound is not publicly available, this document summarizes its preclinical profile and compares it with established HER2 inhibitors, neratinib and pyrotinib, based on available experimental data.
Executive Summary
This compound is a potent and selective irreversible inhibitor of HER2 (Human Epidermal Growth Factor Receptor 2) with promising anti-cancer activity.[1][2] Preclinical studies have demonstrated its efficacy in in vivo xenograft models, highlighting its potential as a therapeutic agent for HER2-amplified and HER2-mutant cancers.[1][2] this compound distinguishes itself from other irreversible HER2 inhibitors like neratinib and pyrotinib through its improved selectivity, which may translate to a better safety profile by reducing off-target adverse events.[2] This guide delves into the available data on these compounds, providing a framework for understanding their relative in vivo performance.
Comparative In Vivo Performance
The following tables summarize the available quantitative data from in vivo studies of neratinib and pyrotinib. At the time of this publication, specific in vivo tumor growth inhibition data for this compound has not been made publicly available.
Table 1: In Vivo Efficacy of Neratinib in a HER2-Amplified Carcinosarcoma Xenograft Model
| Parameter | Vehicle Control | Neratinib (40 mg/kg, 5 days/week) | Reference |
| Tumor Growth Inhibition | - | Significant inhibition (p=0.012) | [3] |
| Mean Survival | Not specified | Significantly prolonged (p=0.0039) | [3] |
| Observations | - | Well-tolerated, with mice gaining weight at a similar rate to controls. | [3] |
Table 2: In Vivo Efficacy of Pyrotinib in a HER2-Mutant Lung Cancer Patient-Derived Xenograft (PDX) Model
| Treatment Group | Dose | Tumor Growth Inhibition vs. Control | Body Weight Changes | Reference |
| Pyrotinib | 80 mg/kg | Superior anti-cancer effect compared to afatinib and T-DM1 | Significantly less weight loss compared to afatinib | [4] |
| Afatinib | 15 mg/kg | Less effective than pyrotinib | Significant decrease in body weight | [4] |
| T-DM1 | 10 mg/kg | Less effective than pyrotinib | Not specified | [4] |
Experimental Protocols
A detailed understanding of the methodologies used in these in vivo studies is crucial for accurate interpretation of the data. Below is a representative experimental protocol for evaluating the anti-tumor efficacy of a HER2 inhibitor in a xenograft mouse model.
Protocol: In Vivo Xenograft Study for HER2-Positive Breast Cancer
1. Cell Culture and Animal Model:
- HER2-overexpressing human breast cancer cells (e.g., BT-474, SK-BR-3, or NCI-N87) are cultured under standard conditions.
- Female athymic nude or SCID mice (4-6 weeks old) are used as the host for tumor xenografts.
2. Tumor Implantation:
- A suspension of cancer cells (typically 1 x 10^6 to 10 x 10^7 cells in 100-200 µL of a suitable medium like Matrigel) is injected subcutaneously into the flank of each mouse.
3. Tumor Growth Monitoring and Randomization:
- Tumor dimensions (length and width) are measured regularly (e.g., twice weekly) using calipers.
- Tumor volume is calculated using the formula: (Length x Width²) / 2.
- Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
4. Drug Administration:
- The investigational drug (e.g., this compound) and comparator drugs (e.g., neratinib, pyrotinib) are administered orally or via another appropriate route at predetermined doses and schedules.
- The control group receives a vehicle solution.
5. Data Collection and Analysis:
- Tumor volume and body weight of each mouse are recorded throughout the study.
- At the end of the study, tumors are excised and weighed.
- Tumor growth inhibition (TGI) is calculated as: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100%.
- Statistical analysis is performed to determine the significance of the observed differences between treatment groups.
6. Histopathological and Molecular Analysis:
- Excised tumors can be processed for histological examination (e.g., H&E staining) and molecular analysis (e.g., Western blotting, immunohistochemistry) to assess the drug's effect on target proteins and signaling pathways.
Visualizing the Mechanism of Action
Signaling Pathways and Experimental Workflow
The anti-tumor activity of this compound and other HER2 inhibitors stems from their ability to block the downstream signaling pathways that drive cancer cell proliferation and survival.
Caption: HER2 signaling pathway and the inhibitory action of this compound.
The diagram above illustrates the canonical HER2 signaling pathway. Upon heterodimerization with other HER family members like HER3, the HER2 receptor activates downstream pathways, primarily the PI3K/AKT and MAPK/ERK cascades. These pathways ultimately promote cell proliferation and survival. This compound, as a HER2 inhibitor, blocks the kinase activity of HER2, thereby preventing the activation of these oncogenic signaling cascades.
Caption: A typical experimental workflow for in vivo validation of anti-tumor drugs.
This flowchart outlines the key steps involved in a preclinical in vivo study to validate the anti-tumor effects of a compound like this compound. The process begins with the preparation of cancer cells, followed by implantation into an animal model, and culminates in data collection and analysis after a period of treatment.
Conclusion
This compound represents a promising next-generation HER2 inhibitor with enhanced selectivity. While direct comparative in vivo data is awaited, its strong preclinical rationale warrants further investigation. This guide provides a framework for understanding the current landscape of irreversible HER2 inhibitors and the methodologies used to evaluate their in vivo efficacy. As more data on this compound becomes available, a more definitive comparison of its anti-tumor effects will be possible.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of this compound, a Selective, Potent, and Irreversible Tyrosine Kinase Inhibitor for HER2-Amplified and HER2-Mutant Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Combination inhibition of PI3K and mTORC1 yields durable remissions in mice bearing orthotopic patient-derived xenografts of HER2-positive breast cancer brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Analysis of SPH5030 and Other HER2 Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of HER2-positive cancer treatment is continually evolving, with tyrosine kinase inhibitors (TKIs) playing a pivotal role. However, the emergence of drug resistance remains a significant clinical challenge, necessitating the development of novel agents with the ability to overcome these resistance mechanisms. SPH5030 is a novel, irreversible HER2 TKI that has demonstrated promising preclinical and early clinical activity. This guide provides a comparative overview of this compound and other prominent HER2 TKIs, with a focus on cross-resistance profiles, supported by available experimental data.
Executive Summary
This compound, a novel tyrosine kinase inhibitor with a modified structure from tucatinib and pyrotinib, distinguishes itself through its high selectivity and potent, irreversible inhibition of HER2.[1][2] Preclinical studies have highlighted its efficacy against both HER2-amplified and HER2-mutant cancers, including those with the A775_G776insYVMA mutation where it shows superior potency compared to neratinib and pyrotinib.[1] Importantly, preclinical data indicates a lack of cross-resistance with the monoclonal antibody trastuzumab.[2] While direct cross-resistance studies between this compound and other HER2 TKIs are not yet published, its efficacy in heavily pretreated patient populations in early clinical trials suggests it may overcome resistance to prior TKI therapies.[3] This guide will delve into the available data to provide a framework for understanding the potential of this compound in the context of TKI resistance.
Comparative Efficacy and Potency
This compound has demonstrated potent inhibitory activity against the HER2 kinase. In vitro studies have quantified this potency, allowing for a direct comparison with other irreversible HER2 TKIs, neratinib and pyrotinib.
| Tyrosine Kinase Inhibitor | Target(s) | IC50 (HER2) | Key Features |
| This compound | HER2 (irreversible) | 3.51 nM[2] | High selectivity for HER2 over EGFR.[2] |
| Neratinib | EGFR, HER2, HER4 (irreversible) | 80.7 nM[2] | Pan-ErbB inhibitor.[4] |
| Pyrotinib | EGFR, HER2, HER4 (irreversible) | 74.1 nM[2] | Pan-ErbB inhibitor. |
| Tucatinib | HER2 (reversible) | Not directly compared | High selectivity for HER2 over EGFR. |
| Lapatinib | EGFR, HER2 (reversible) | Not directly compared | Dual EGFR/HER2 inhibitor. |
*Note: The IC50 values for neratinib and pyrotinib are presented as reported in a comparative analysis, which found this compound to be approximately 23 and 21.1 times more potent, respectively[2].
Cross-Resistance Profiles
Direct experimental data on the cross-resistance between this compound and other HER2 TKIs is currently limited. However, insights can be drawn from existing studies on other TKIs and the performance of this compound in clinical settings.
This compound and Trastuzumab
Preclinical investigations have shown that this compound does not exhibit cross-resistance with trastuzumab, a monoclonal antibody targeting the extracellular domain of HER2.[2] This is a crucial finding, as many patients who develop resistance to trastuzumab are subsequently treated with TKIs.
Cross-Resistance Among Other HER2 TKIs
Studies on neratinib have provided valuable insights into the complex patterns of cross-resistance among HER2-targeted therapies.
-
Neratinib Resistance: The development of resistance to neratinib has been shown to confer cross-resistance to other HER2-targeted drugs, including trastuzumab, lapatinib, and afatinib.[4]
-
Bidirectional Cross-Resistance: This cross-resistance appears to be bidirectional, as cell lines resistant to lapatinib or trastuzumab also exhibit reduced sensitivity to neratinib.[4]
These findings suggest that shared resistance mechanisms may exist among different classes of HER2 inhibitors. A key mechanism identified in neratinib resistance is the increased activity of the metabolism enzyme cytochrome P4503A4 (CYP3A4).[4]
Potential of this compound in TKI-Resistant Settings
The Phase Ia clinical trial of this compound (NCT05245058) enrolled heavily pretreated patients with HER2-positive advanced solid tumors.[3] A significant portion of these patients had received prior anti-HER2 TKI therapy.[3] The observation of partial responses in this population suggests that this compound may be effective in tumors that have developed resistance to other TKIs.[3] Its high potency and distinct structural modifications may allow it to overcome certain resistance mechanisms that affect other inhibitors.
Experimental Methodologies
To ensure the reproducibility and critical evaluation of the cited data, detailed experimental protocols for key assays are provided below.
In Vitro Kinase Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of a TKI required to inhibit 50% of the enzymatic activity of the target kinase (e.g., HER2).
Protocol:
-
Reagents: Recombinant human HER2 kinase, ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), and test compounds (this compound, neratinib, pyrotinib) at various concentrations.
-
Procedure:
-
The kinase reaction is initiated by adding ATP to a mixture of the HER2 enzyme, substrate, and test compound in a suitable buffer.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA with a phosphotyrosine-specific antibody or radiometric assays using [γ-³²P]ATP.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value is then determined by fitting the dose-response data to a sigmoidal curve.
Cell Proliferation Assay
Objective: To assess the effect of TKIs on the growth of cancer cell lines.
Protocol:
-
Cell Lines: HER2-positive cancer cell lines (e.g., BT-474, SK-BR-3, NCI-N87) are cultured under standard conditions.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the TKIs or vehicle control.
-
After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
-
Data Analysis: The absorbance or fluorescence readings are used to calculate the percentage of cell growth inhibition for each TKI concentration. The IC50 value (concentration causing 50% growth inhibition) is determined from the resulting dose-response curve.
Western Blot Analysis of Signaling Pathways
Objective: To investigate the effect of TKIs on the phosphorylation status of HER2 and downstream signaling proteins (e.g., AKT, ERK).
Protocol:
-
Cell Treatment and Lysis: Cancer cells are treated with TKIs for a specified duration. Subsequently, the cells are washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., anti-p-HER2, anti-HER2, anti-p-AKT, anti-AKT).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities can be quantified to determine the relative levels of protein phosphorylation.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the HER2 signaling pathway and a general workflow for evaluating TKI resistance.
Caption: Simplified HER2 signaling pathways leading to cell proliferation and survival.
Caption: Experimental workflow for evaluating cross-resistance of this compound in TKI-resistant cells.
Conclusion and Future Directions
This compound is a promising novel HER2 TKI with high potency and selectivity. While direct preclinical cross-resistance studies are pending, its efficacy in heavily pretreated patients suggests it may overcome resistance to existing HER2 TKIs. The lack of cross-resistance with trastuzumab is a significant advantage.
Future research should focus on head-to-head preclinical studies of this compound in cell lines with acquired resistance to lapatinib, neratinib, tucatinib, and pyrotinib. Elucidating the specific molecular mechanisms by which this compound may overcome resistance will be critical for its optimal clinical development and positioning in the treatment paradigm for HER2-positive cancers.
References
- 1. Discovery of this compound, a Selective, Potent, and Irreversible Tyrosine Kinase Inhibitor for HER2-Amplified and HER2-Mutant Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ascopubs.org [ascopubs.org]
- 4. Neratinib resistance and cross-resistance to other HER2-targeted drugs due to increased activity of metabolism enzyme cytochrome P4503A4 - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Potential Synergistic Effects of SPH5030 with Trastuzumab: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The combination of targeted therapies is a cornerstone of modern oncology, aiming to enhance efficacy, overcome resistance, and minimize toxicity. In the landscape of HER2-positive cancers, the dual targeting of the human epidermal growth factor receptor 2 (HER2) with a monoclonal antibody and a tyrosine kinase inhibitor (TKI) has shown significant promise. This guide provides a comparative evaluation of the potential synergistic effects of SPH5030, a novel irreversible HER2 TKI, with trastuzumab, a foundational anti-HER2 monoclonal antibody.
Due to the limited availability of published data on the direct combination of this compound and trastuzumab, this guide will draw comparisons from studies involving other irreversible HER2 TKIs with similar mechanisms of action, such as neratinib and pyrotinib. This approach will provide a framework for understanding the expected synergies and the experimental methodologies required for their evaluation.
Understanding the Mechanisms of Action
A synergistic effect between this compound and trastuzumab is anticipated due to their distinct and complementary mechanisms of targeting the HER2 pathway.
This compound: An orally bioavailable, irreversible inhibitor of the HER2 receptor tyrosine kinase.[1] It selectively binds to and inhibits the activity of both wild-type and various mutant forms of HER2.[1] This intracellular inhibition blocks the downstream signaling pathways that drive tumor cell proliferation and survival.[1] this compound has demonstrated potent anti-proliferative activity in preclinical models.[2]
Trastuzumab: A humanized monoclonal antibody that binds to the extracellular domain IV of the HER2 receptor.[3] Its anti-tumor effects are multi-faceted:
-
Inhibition of HER2 Signaling: It blocks the downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, leading to cell cycle arrest.[4][5]
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): By binding to HER2 on the tumor cell surface, trastuzumab's Fc region engages with Fc receptors on immune cells, such as natural killer (NK) cells, flagging the cancer cell for destruction.[5][6]
-
Inhibition of HER2 Ectodomain Cleavage: Trastuzumab prevents the shedding of the HER2 extracellular domain, a process that can lead to the formation of a constitutively active p95HER2 fragment.[5]
The following diagram illustrates the distinct binding sites and mechanisms of action of this compound and trastuzumab on a HER2-positive cancer cell.
Figure 1. Mechanisms of this compound and Trastuzumab.
Rationale for Synergy
The combination of this compound and trastuzumab is expected to result in a synergistic anti-tumor effect through a multi-pronged attack on the HER2 signaling axis:
-
Comprehensive Pathway Inhibition: By targeting both the extracellular and intracellular domains of the HER2 receptor, the combination can achieve a more complete shutdown of downstream signaling pathways than either agent alone.
-
Overcoming Resistance: Tumor cells can develop resistance to trastuzumab through various mechanisms, including the expression of the truncated p95HER2 isoform that lacks the trastuzumab-binding site. As an intracellular TKI, this compound can inhibit the kinase activity of p95HER2, thus potentially overcoming this form of resistance.
-
Complementary Anti-Tumor Activity: While this compound directly inhibits the enzymatic activity of HER2, trastuzumab also recruits the immune system to attack cancer cells through ADCC. This combination of direct cell-autonomous inhibition and immune-mediated killing can lead to a more robust and durable anti-tumor response.
The proposed synergistic mechanism is depicted in the following workflow:
Figure 2. Synergistic workflow of this compound and Trastuzumab.
Comparative Performance and Experimental Data
While direct comparative data for this compound with trastuzumab is not yet publicly available, studies on other irreversible HER2 TKIs provide a strong rationale for the expected synergistic effects. The following tables summarize representative data from studies combining irreversible HER2 TKIs with trastuzumab in HER2-positive breast cancer cell lines.
Table 1: In Vitro Cell Viability (IC50) Data for Irreversible HER2 TKIs Alone and in Combination with Trastuzumab
| Cell Line | Drug | IC50 (nM) - Monotherapy | IC50 (nM) - Combination with Trastuzumab | Fold Change in IC50 |
| BT-474 | Pyrotinib | 10.5 | 3.2 | 3.3 |
| Neratinib | 2.1 | 0.8 | 2.6 | |
| SK-BR-3 | Pyrotinib | 15.8 | 5.1 | 3.1 |
| Neratinib | 3.5 | 1.2 | 2.9 |
Data is hypothetical and for illustrative purposes, based on trends observed in published literature.
Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models
| Xenograft Model | Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) |
| BT-474 | Vehicle Control | 1500 | - |
| Trastuzumab (10 mg/kg) | 800 | 46.7% | |
| Pyrotinib (15 mg/kg) | 650 | 56.7% | |
| Trastuzumab + Pyrotinib | 250 | 83.3% (Synergistic) | |
| NCI-N87 | Vehicle Control | 1200 | - |
| Trastuzumab (10 mg/kg) | 700 | 41.7% | |
| Neratinib (10 mg/kg) | 550 | 54.2% | |
| Trastuzumab + Neratinib | 180 | 85.0% (Synergistic) |
Data is hypothetical and for illustrative purposes, based on trends observed in published literature.
Experimental Protocols
To rigorously evaluate the synergistic effects of this compound and trastuzumab, a series of in vitro and in vivo experiments are required. The following are detailed methodologies for key experiments.
In Vitro Synergy Assessment
1. Cell Viability and Proliferation Assays
-
Objective: To determine the effect of this compound and trastuzumab, alone and in combination, on the viability and proliferation of HER2-positive cancer cell lines (e.g., BT-474, SK-BR-3, NCI-N87).
-
Methodology:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a matrix of concentrations of this compound and trastuzumab, both as single agents and in combination, for 72-96 hours.
-
Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
Calculate the half-maximal inhibitory concentration (IC50) for each drug alone and in combination.
-
Determine the Combination Index (CI) using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
2. Apoptosis Assays
-
Objective: To quantify the induction of apoptosis by the combination treatment.
-
Methodology:
-
Treat cells with this compound, trastuzumab, or the combination for 24-48 hours.
-
Stain cells with Annexin V and propidium iodide (PI).
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Alternatively, perform Western blot analysis for cleaved caspase-3 and PARP, which are markers of apoptosis.
-
3. Western Blot Analysis of Signaling Pathways
-
Objective: To confirm the on-target effects of the combination on HER2 signaling.
-
Methodology:
-
Treat cells with the drugs for various time points.
-
Lyse the cells and separate proteins by SDS-PAGE.
-
Perform Western blotting using antibodies against total and phosphorylated forms of HER2, AKT, and MAPK to assess the level of pathway inhibition.
-
In Vivo Synergy Assessment
1. Xenograft Tumor Growth Studies
-
Objective: To evaluate the anti-tumor efficacy of the combination in a living organism.
-
Methodology:
-
Implant HER2-positive cancer cells subcutaneously into immunocompromised mice (e.g., nude or SCID mice).
-
Once tumors reach a palpable size, randomize the mice into treatment groups: vehicle control, this compound alone, trastuzumab alone, and the combination of this compound and trastuzumab.
-
Administer the drugs at predetermined doses and schedules.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
The following diagram outlines the general workflow for evaluating the synergy between this compound and trastuzumab.
Figure 3. Experimental workflow for synergy evaluation.
Conclusion
The combination of this compound and trastuzumab represents a highly promising strategy for the treatment of HER2-positive cancers. Based on the distinct and complementary mechanisms of action of these two agents and the robust synergistic effects observed with other irreversible HER2 TKIs in combination with trastuzumab, there is a strong scientific rationale to expect a significant synergistic anti-tumor effect. Rigorous preclinical evaluation using the experimental protocols outlined in this guide is warranted to confirm this potential and to provide the necessary data to support future clinical development.
References
- 1. ichgcp.net [ichgcp.net]
- 2. Trastuzumab Deruxtecan Alone or in Combination With Anastrozole for the Treatment of Early Stage HER2 Low, Hormone Receptor Positive Breast Cancer | Fred Hutchinson Cancer Center [fredhutch.org]
- 3. Mechanisms Underlying the Action and Synergism of Trastuzumab and Pertuzumab in Targeting HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stage.webhealthnetwork.com [stage.webhealthnetwork.com]
- 5. researchgate.net [researchgate.net]
- 6. Synergic antitumoral effect of an IGF-IR inhibitor and trastuzumab on HER2-overexpressing breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of SPH5030's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of SPH5030, a novel irreversible HER2 tyrosine kinase inhibitor, with other commercially available HER2 inhibitors. The data presented is compiled from publicly available preclinical and early-phase clinical studies to offer a comprehensive overview of this compound's mechanism of action and its potential advantages in targeting HER2-driven malignancies.
Introduction to this compound
This compound is an orally bioavailable, irreversible inhibitor of the human epidermal growth factor receptor 2 (HER2) tyrosine kinase[1]. It is designed to selectively bind to and inhibit the activity of both wild-type and various mutant forms of the HER2 receptor[1]. The therapeutic rationale behind this compound is to prevent HER2-mediated signaling, which plays a crucial role in the proliferation and survival of various tumor cells[1][2]. Structurally, this compound is a novel tyrosine kinase inhibitor that has been modified from tucatinib and pyrotinib, aiming to combine the target selectivity of tucatinib with the irreversible inhibitory effect of pyrotinib[3][4][5]. Preclinical studies have suggested that this compound exhibits potent anti-tumor efficacy in xenograft mouse models, particularly in those with HER2 mutations[6][7].
Comparative Preclinical Data
To independently validate the mechanism and efficacy of this compound, its performance is compared against three other HER2-targeted tyrosine kinase inhibitors: neratinib, pyrotinib, and tucatinib.
In Vitro Kinase and Cell Proliferation Inhibition
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and its comparators against HER2 and EGFR kinases, as well as their anti-proliferative effects on HER2-positive cancer cell lines. Lower IC50 values indicate greater potency.
| Compound | Target Kinase IC50 (nM) | Cell Line Proliferation IC50 (nM) | Mechanism of Action |
| HER2 | EGFR | NCI-N87 | |
| This compound | 3.51[2][4][5] | 8.13[2][4][5] | 1.09[2] |
| Neratinib | 59[1][2][3][4] | 92[1][2][3][4] | - |
| Pyrotinib | 38[7] | 13[7] | - |
| Tucatinib | 6.9[8] | 449[8] | - |
Data is compiled from multiple sources and may not have been generated under identical experimental conditions.
In Vivo Anti-Tumor Efficacy in Xenograft Models
The table below presents a summary of the in vivo anti-tumor activity of this compound and its comparators in mouse xenograft models of HER2-positive cancers.
| Compound | Xenograft Model | Dosing | Observed Anti-Tumor Efficacy |
| This compound | HER2 mutation A775_G776insYVMA | 5-40 mg/kg; p.o. once daily | Dose-dependent tumor growth inhibition; higher potency than neratinib and pyrotinib in this model[2][6][7]. |
| Neratinib | 3T3/neu | 10-80 mg/kg/day; p.o. | Significant tumor growth inhibition (34% at 10 mg/kg to 98% at 40 and 80 mg/kg)[2]. |
| BT474 and SKOV3 | Not specified | Effective in decreasing xenograft tumor growth[1]. | |
| Pyrotinib | NCI-N87 and SKBR3 | 10 mg/kg/day | Significant inhibitory effect on tumor growth[9]. |
| HER2-positive NSCLC | 10 mg/kg | Effective anti-tumor activity[10]. | |
| Tucatinib | BT-474 (brain metastasis model) | Not specified | Penetrates the blood-brain tumor barrier to suppress HER2 signaling and inhibit tumor growth[11]. |
| HER2+ breast and gastric models | 25-100 mg/kg | Reduces tumor volume[12]. |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the targeted signaling pathway and a general workflow for evaluating HER2 inhibitors.
Caption: Targeted HER2 signaling pathway and points of inhibition.
Caption: General experimental workflow for preclinical to clinical evaluation.
Experimental Protocols
The following are representative protocols for the key experiments cited in this guide.
HER2 Kinase Inhibition Assay (Radiometric)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the HER2 kinase.
Materials:
-
Purified recombinant HER2 kinase domain.
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 10 mM MnCl2, 0.5 mM DTT).
-
ATP solution and [γ-33P]-ATP.
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1).
-
Test compounds (this compound and comparators) dissolved in DMSO.
-
96-well plates.
-
Phosphocellulose paper and scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase reaction buffer.
-
Add the purified HER2 kinase to each well of a 96-well plate.
-
Add the diluted test compounds to the wells and incubate for a defined period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP, [γ-33P]-ATP, and the peptide substrate.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-33P]-ATP.
-
Measure the amount of incorporated radiolabel using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by non-linear regression analysis.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation[13][14][15].
Materials:
-
HER2-positive cancer cell lines (e.g., NCI-N87, BT-474, SK-BR-3).
-
Complete cell culture medium.
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to a DMSO-treated control and determine the IC50 value.
HER2-Positive Breast Cancer Xenograft Model
This in vivo model evaluates the anti-tumor efficacy of a compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice).
-
HER2-positive breast cancer cells (e.g., BT-474).
-
Matrigel (optional, to aid tumor formation).
-
Test compounds formulated for oral administration.
-
Calipers for tumor measurement.
Procedure:
-
Subcutaneously inject a suspension of HER2-positive cancer cells (e.g., 5 x 10^6 cells in PBS, possibly mixed with Matrigel) into the flank of the mice.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compounds (e.g., this compound at 5-40 mg/kg) or a vehicle control to the respective groups, typically via oral gavage, on a predetermined schedule (e.g., once daily).
-
Measure tumor volume with calipers at regular intervals throughout the study.
-
Monitor the body weight and general health of the mice as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Compare the tumor growth rates between the treated and control groups to determine the anti-tumor efficacy of the compound.
Conclusion
The available preclinical data indicates that this compound is a potent and selective irreversible HER2 inhibitor with significant anti-tumor activity in in vitro and in vivo models. Its high potency against HER2 and certain HER2 mutants, as demonstrated in direct comparisons within some studies, suggests it may offer advantages over less selective irreversible inhibitors like neratinib and pyrotinib. Furthermore, its irreversible binding mechanism may provide a more sustained inhibition of HER2 signaling compared to the reversible inhibitor tucatinib. The ongoing clinical evaluation of this compound will be crucial in determining its therapeutic potential in patients with HER2-positive cancers. This guide provides a framework for understanding the preclinical validation of this compound's mechanism of action and its comparative standing among other HER2-targeted therapies.
References
- 1. Profile of neratinib and its potential in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with Lapatinib: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Preclinical Activity of HER2-Selective Tyrosine Kinase Inhibitor Tucatinib as a Single Agent or in Combination with Trastuzumab or Docetaxel in Solid Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Abstract 1962: Preclinical characterization of tucatinib in HER2-amplified xenograft and CNS implanted tumors | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 12. Tucatinib | EGFR | Tocris Bioscience [tocris.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. broadpharm.com [broadpharm.com]
- 15. researchgate.net [researchgate.net]
Assessing the Long-Term Efficacy of SPH5030 in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the preclinical long-term efficacy of SPH5030, a novel, selective, and irreversible Human Epidermal Growth Factor Receptor 2 (HER2) tyrosine kinase inhibitor. While specific long-term preclinical studies on this compound are not extensively published, this document synthesizes available data and compares its performance with other key HER2 inhibitors—neratinib and pyrotinib—based on existing preclinical evidence. The guide also outlines a typical experimental protocol for evaluating the long-term efficacy of such inhibitors in preclinical settings.
Executive Summary
This compound is a next-generation irreversible HER2 inhibitor designed for improved selectivity and potency against HER2-amplified and HER2-mutant cancers.[1][2] Preclinical data indicates that this compound demonstrates significant antitumor efficacy in xenograft mouse models, with a potency notably higher than that of neratinib and pyrotinib in a HER2 mutation model.[1] Its favorable pharmacokinetic profile, including reasonable bioavailability and a half-life of 4.61 to 9.14 hours in rats and monkeys, supports its potential for effective clinical application.[2] While comprehensive long-term efficacy data from preclinical survival studies are not yet publicly available, the existing evidence suggests this compound as a promising candidate for the treatment of HER2-positive malignancies.
Comparative Performance of this compound
The following tables summarize the available quantitative data for this compound in comparison to other irreversible HER2 inhibitors, neratinib and pyrotinib.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | IC50 (nM) | Cell Line (HER2+) | IC50 (nM) | HER2 Selectivity vs. EGFR (IC50 ratio) |
| This compound | HER2 | 3.51[3] | NCI-N87 | 1.09[3] | ~2.3-fold (relative to EGFR)[3] |
| EGFR | 8.13[3] | BT-474 | 2.01[3] | ||
| Neratinib | HER2 | - | - | - | Less selective than this compound[3] |
| Pyrotinib | HER2 | - | - | - | Less selective than this compound[3] |
Note: The IC50 value for HER2 inhibitory activity of this compound is reported to be 23 times smaller than Neratinib and 21.1 times smaller than Pyrotinib.[3]
Table 2: Preclinical Pharmacokinetics
| Compound | Animal Model | Bioavailability (%) | Half-life (T½) (hours) |
| This compound | Rat | 56.4 - 64.3[2] | 4.61 - 9.14[2] |
| Monkey | 18.1 - 38.0[2] | 4.61 - 9.14[2] |
Experimental Protocols for Long-Term Efficacy Assessment
While a specific long-term efficacy study protocol for this compound is not publicly detailed, a representative methodology for assessing a novel HER2 inhibitor in a preclinical setting is outlined below. This protocol is based on standard practices for xenograft models in cancer research.
Cell Lines and Culture
HER2-positive human breast cancer cell lines, such as BT-474 or NCI-N87, are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Animal Model
Female athymic nude mice (4-6 weeks old) are used for the study. Animals are housed in a pathogen-free environment with ad libitum access to food and water. All animal procedures are conducted in accordance with institutional guidelines for animal care and use.
Xenograft Implantation
Cultured HER2-positive cancer cells (e.g., 5 x 10^6 cells in a 1:1 mixture of media and Matrigel) are subcutaneously injected into the flank of each mouse. Tumor growth is monitored regularly using calipers.
Treatment Regimen
Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. This compound and comparator drugs (e.g., neratinib, pyrotinib) are administered orally at predetermined doses and schedules (e.g., once daily for 21-28 days). The vehicle used for drug formulation is administered to the control group.
Efficacy Endpoints
-
Tumor Growth Inhibition: Tumor volume is measured twice weekly. Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
Survival Analysis: A separate cohort of animals is treated for a longer duration to assess the impact on overall survival. The study endpoint is typically when tumors reach a predetermined maximum size or when animals show signs of significant morbidity. Survival data is plotted using Kaplan-Meier curves.
-
Body Weight: Animal body weight is monitored as an indicator of treatment-related toxicity.
Statistical Analysis
Tumor growth data is analyzed using appropriate statistical methods, such as a two-way ANOVA. Survival data is analyzed using the log-rank test. A p-value of <0.05 is generally considered statistically significant.
Visualizing the Mechanism and Experimental Design
HER2 Signaling Pathway
The following diagram illustrates the HER2 signaling pathway, which is the primary target of this compound. Upon dimerization, HER2 activates downstream pathways like the RAS-RAF-MAPK and PI3K-AKT-mTOR cascades, promoting cell proliferation and survival. This compound irreversibly inhibits the tyrosine kinase activity of HER2, thereby blocking these oncogenic signals.
References
Comparative study of the safety profiles of SPH5030 and other HER2 inhibitors.
For Researchers, Scientists, and Drug Development Professionals
The development of Human Epidermal Growth Factor Receptor 2 (HER2) inhibitors has revolutionized the treatment of HER2-positive cancers. While efficacy is a primary consideration, the safety and tolerability of these agents are critical for patient management and long-term treatment. This guide provides a comparative analysis of the safety profile of the novel, irreversible tyrosine kinase inhibitor SPH5030 against other established HER2 inhibitors, including trastuzumab, pertuzumab, ado-trastuzumab emtansine (T-DM1), and lapatinib. The information is supported by available preclinical and clinical data to aid in research and development decisions.
Executive Summary
This compound is an orally bioavailable, irreversible HER2 inhibitor that has shown promising antitumor activity in preclinical and early clinical studies.[1][2] It is designed for high selectivity to potentially minimize off-target adverse events often seen with other tyrosine kinase inhibitors.[3] This guide will delve into the reported adverse event profiles of this compound and its counterparts, present detailed methodologies for key safety assessment experiments, and visualize relevant biological pathways and experimental workflows.
Comparative Safety Profiles: A Tabular Overview
The following tables summarize the common and severe adverse events associated with this compound and other HER2 inhibitors based on clinical trial data and published literature. It is important to note that the safety data for this compound is preliminary, originating from a Phase 1a dose-escalation study, and direct head-to-head comparative trial data is not yet available.[4]
Table 1: Common Adverse Events (All Grades) of this compound and Other HER2 Inhibitors
| Adverse Event | This compound[4] | Trastuzumab[5][6][7] | Pertuzumab[8][9][10] | T-DM1[11][12][13] | Lapatinib[14][15][16] |
| Gastrointestinal | Diarrhea (66.7%), Nausea, Vomiting | Nausea, Vomiting, Diarrhea | Diarrhea, Nausea, Vomiting, Constipation, Stomatitis | Nausea (43%), Constipation (26.5%) | Diarrhea (60%), Nausea, Vomiting |
| Constitutional | Fatigue (23.3%) | Fatigue, Fever, Chills, Headache | Fatigue, Fever, Chills, Headache, Weakness | Fatigue (46.4%), Headache (29.4%) | Fatigue |
| Dermatological | Rash | Rash | Rash, Alopecia | - | Rash (28-59%), Palmar-plantar erythrodysesthesia (53%) |
| Hematological | - | Anemia, Neutropenia | Neutropenia, Anemia | Thrombocytopenia (32.2%) | - |
| Musculoskeletal | - | Myalgia, Arthralgia | Myalgia | Musculoskeletal pain | - |
| Neurological | - | Headache | Headache, Peripheral neuropathy | Headache | - |
| Hepatic | AST increased (20%), Bilirubin increased (20%) | - | - | Increased transaminases | - |
| Renal | Creatinine increased (30%) | - | - | - | - |
| Metabolic | Hypokalemia (23.3%) | - | - | - | - |
| Other | - | Infusion reactions, Increased cough, Infections | Infusion reactions, Altered taste | Hemorrhage, Epistaxis | - |
Table 2: Severe (Grade ≥3) Adverse Events of this compound and Other HER2 Inhibitors
| Adverse Event | This compound[4] | Trastuzumab[17] | Pertuzumab[18][19] | T-DM1[11][13][20] | Lapatinib[14][15] |
| Gastrointestinal | Diarrhea (16.7%) | - | Diarrhea | Diarrhea (1%) | Diarrhea (13%) |
| Hematological | - | Neutropenia | Neutropenia | Thrombocytopenia (11.9%), Anemia (2.9%) | - |
| Hepatic | - | - | - | Increased hepatic aminotransferases (7.4%) | - |
| Cardiovascular | - | Congestive heart failure, Decreased LVEF | Left ventricular dysfunction | - | Decreased LVEF (rare) |
| Pulmonary | - | Pulmonary toxicity, Interstitial pneumonitis | - | - | Interstitial lung disease/Pneumonitis (rare) |
| Metabolic | Hypokalemia (3.3%) | - | - | Hypokalemia (3.3%) | - |
| Constitutional | Fatigue (3.3%) | - | Fatigue | Fatigue (3.2%) | - |
Key Safety Considerations
Cardiotoxicity: A well-documented concern with HER2-targeted therapies is cardiotoxicity, often manifesting as a decrease in left ventricular ejection fraction (LVEF) and, in some cases, congestive heart failure.[17][21] Trastuzumab and pertuzumab carry boxed warnings for this risk.[19] While data on this compound's cardiotoxicity is still emerging, careful cardiac monitoring is a standard precaution for all HER2 inhibitors.
Hepatotoxicity: Liver injury is another potential adverse effect of some HER2 inhibitors, particularly tyrosine kinase inhibitors.[22][23] Lapatinib has been associated with hepatotoxicity, and increased liver enzymes have been observed with T-DM1 and this compound.[4][11][16]
Diarrhea: Diarrhea is a common side effect of many tyrosine kinase inhibitors, including lapatinib and this compound.[4][14] Proactive management is crucial to prevent dehydration and maintain quality of life.
Experimental Protocols for Safety Assessment
To ensure a thorough evaluation of the safety profile of a novel HER2 inhibitor like this compound, a series of standardized preclinical and clinical experiments are essential.
Cardiotoxicity Assessment
Objective: To evaluate the potential for drug-induced cardiac dysfunction.
Methodology:
-
In Vitro Assessment:
-
Cell-based Assays: Utilize human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).
-
Procedure: Expose hiPSC-CMs to a range of drug concentrations.
-
Endpoints: Assess changes in cell viability, contractility (e.g., using microelectrode arrays or impedance systems), and electrophysiology (patch-clamp). Measure biomarkers of cardiac stress like troponin and B-type natriuretic peptide (BNP).[24]
-
-
In Vivo Assessment (Preclinical):
-
Animal Models: Use relevant animal models (e.g., rabbits, non-human primates) known to be sensitive to HER2 inhibitor-induced cardiotoxicity.
-
Procedure: Administer the drug for a specified duration.
-
Endpoints: Monitor cardiac function using serial echocardiography to measure LVEF, fractional shortening, and global longitudinal strain (GLS).[25] Conduct histopathological examination of heart tissue for signs of damage.
-
-
Clinical Monitoring:
-
Procedure: In clinical trials, perform baseline and regular on-treatment cardiac monitoring.
-
Endpoints: Measure LVEF via echocardiogram or multigated acquisition (MUGA) scan at baseline and at regular intervals during treatment.[26][27] Monitor serum cardiac biomarkers (e.g., troponin, NT-proBNP).[21]
-
Hepatotoxicity Assessment
Objective: To determine the potential for drug-induced liver injury (DILI).
Methodology:
-
In Vitro Assessment:
-
Hepatocyte Cultures: Use primary human hepatocytes or hepatoma cell lines (e.g., HepG2).
-
Procedure: Expose cells to the drug and assess cytotoxicity.
-
Endpoints: Measure cell viability (e.g., MTT assay), release of liver enzymes (ALT, AST), and markers of mitochondrial dysfunction and oxidative stress.[28][29]
-
-
In Vivo Assessment (Preclinical):
-
Animal Models: Administer the drug to rodent models.
-
Procedure: Monitor for signs of liver damage.
-
Endpoints: Measure serum levels of ALT, AST, alkaline phosphatase (ALP), and bilirubin. Conduct histopathological analysis of liver tissue.
-
-
Clinical Monitoring:
-
Procedure: Monitor liver function tests (LFTs) in patients receiving the drug.
-
Endpoints: Regularly measure serum ALT, AST, ALP, and bilirubin levels.[23]
-
Off-Target Kinase Inhibition Profiling
Objective: To assess the selectivity of the kinase inhibitor and identify potential off-target effects that could lead to adverse events.
Methodology:
-
Biochemical Assays:
-
Cell-Based Assays:
-
Cellular Target Engagement: Confirm off-target inhibition in a cellular context.
-
Procedure: Employ techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to measure target engagement in intact cells.[32] Assess the phosphorylation status of downstream substrates of potential off-target kinases via Western blotting.[32]
-
Visualizing Pathways and Workflows
HER2 Signaling Pathway
The following diagram illustrates the HER2 signaling pathway, which is the primary target of the inhibitors discussed.
References
- 1. Facebook [cancer.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Discovery of this compound, a Selective, Potent, and Irreversible Tyrosine Kinase Inhibitor for HER2-Amplified and HER2-Mutant Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. Side Effects for Herceptin® (trastuzumab) in HER2+ Metastatic Breast Cancer [herceptin.com]
- 6. Side effects of trastuzumab - NHS [nhs.uk]
- 7. Trastuzumab (intravenous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 8. Important Safety Information | PERJETA® (pertuzumab) [perjeta.com]
- 9. oncologynewscentral.com [oncologynewscentral.com]
- 10. Pertuzumab (intravenous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 11. Adverse Events of Trastuzumab Emtansine (T-DM1) in the Treatment of HER2-Positive Breast Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. targetedonc.com [targetedonc.com]
- 14. Safety Profile and Clinical Recommendations for the Use of Lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. oncologynewscentral.com [oncologynewscentral.com]
- 17. Trastuzumab - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Perjeta, Poherdy (pertuzumab) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 19. Important Safety Information | PERJETA® (pertuzumab) HCP [perjeta-hcp.com]
- 20. Incidence and risk of severe adverse events associated with trastuzumab emtansine (T-DM1) in the treatment of breast cancer: an up-to-date systematic review and meta-analysis of randomized controlled clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Evaluating Cardiotoxicity of HER-2 Targeted Drugs for Breast Cancer | Biomedica [bmgrp.com]
- 22. Hepatotoxicity of Small Molecule Protein Kinase Inhibitors for Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. tandfonline.com [tandfonline.com]
- 25. iris.santannapisa.it [iris.santannapisa.it]
- 26. Evaluating Cardiotoxicity in Breast Cancer Patients Treated with HER2 Inhibitors: Could a Combination of Radionuclide Ventriculography and Cardiac Biomarkers Predict the Cardiac Impact? - PMC [pmc.ncbi.nlm.nih.gov]
- 27. imj.ie [imj.ie]
- 28. Frontiers | Hepatocellular Toxicity Associated with Tyrosine Kinase Inhibitors: Mitochondrial Damage and Inhibition of Glycolysis [frontiersin.org]
- 29. academic.oup.com [academic.oup.com]
- 30. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 31. reactionbiology.com [reactionbiology.com]
- 32. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of SPH5030 in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of potent investigational compounds like SPH5030, a selective and irreversible tyrosine kinase inhibitor, is a critical component of laboratory safety and regulatory compliance. Given its intended use in cancer treatment, this compound should be handled as a hazardous and potentially cytotoxic substance. Adherence to the following step-by-step disposal procedures is essential to mitigate risks to personnel and the environment.
I. Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) for Handling this compound Waste |
| Gloves: Two pairs of chemotherapy-grade gloves. |
| Gown: A disposable, solid-front gown with tight-fitting cuffs. |
| Eye Protection: Safety glasses with side shields or goggles. |
| Respiratory Protection: A NIOSH-approved respirator may be necessary depending on the form of the waste (e.g., powder) and the specific laboratory safety protocols. |
All handling of this compound waste should be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
II. Step-by-Step Disposal Protocol for this compound Waste
The following protocol outlines the segregation and packaging of different types of waste contaminated with this compound.
1. Segregation of Waste Streams:
Proper segregation at the point of generation is crucial. Never mix incompatible waste types.
-
Solid Waste: This includes contaminated consumables such as gloves, gowns, bench paper, pipette tips, and vials.
-
Liquid Waste: This encompasses unused or expired this compound solutions, as well as the first rinse of any contaminated glassware.
-
Sharps Waste: Needles, syringes, and contaminated broken glassware fall into this category.
2. Packaging and Labeling of Waste:
-
Solid Waste:
-
Place all solid waste contaminated with this compound into a designated, leak-proof plastic bag, often a yellow or red biohazard bag clearly marked as "Cytotoxic Waste" or "Chemotherapy Waste".
-
Once the bag is three-quarters full, securely seal it.
-
Place the sealed bag into a rigid, secondary container that is clearly labeled as "Cytotoxic Waste for Incineration".
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a dedicated, shatter-resistant, and leak-proof container.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a description of the solvent if applicable.
-
Keep the container securely capped when not in use and store it in a secondary containment bin to prevent spills.
-
-
Sharps Waste:
3. Final Disposal:
-
All packaged and labeled this compound waste streams are to be collected by a licensed hazardous waste disposal service.
-
The primary recommended method for the final disposal of cytotoxic waste is high-temperature incineration.[2]
-
Never dispose of this compound or its contaminated materials down the drain or in the regular trash.[3][4]
III. Experimental Workflow for this compound Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
IV. Spill Management
In the event of a spill of this compound, the following immediate actions should be taken:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Refer to the PPE table above.
-
Contain the Spill: Use a chemical spill kit to absorb liquid spills or gently cover powder spills with damp paper towels to avoid aerosolization.
-
Clean the Area: Decontaminate the spill area according to your institution's established procedures for hazardous substances.
-
Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as this compound solid waste.
It is imperative that all laboratory personnel handling this compound are thoroughly trained on these disposal and safety procedures. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable federal, state, and local regulations.[5]
References
- 1. H&S Section 6: Hazardous Materials Recycling & Disposal | College of Chemistry [chemistry.berkeley.edu]
- 2. danielshealth.ca [danielshealth.ca]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
